3-(3-Thienyl)-2-propyn-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-thiophen-3-ylprop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6OS/c8-4-1-2-7-3-5-9-6-7/h3,5-6,8H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGIHHGUVGWIHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10479440 | |
| Record name | 3-(3-thienyl)-2-propyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10479440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170859-75-3 | |
| Record name | 3-(3-Thienyl)-2-propyn-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170859-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-thienyl)-2-propyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10479440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 3-(3-Thienyl)-2-propyn-1-ol
Executive Summary
This technical guide details the synthesis, purification, and characterization of 3-(3-Thienyl)-2-propyn-1-ol , a critical intermediate in medicinal chemistry and materials science. This molecule features a thiophene ring (a bioisostere for phenyl groups) coupled with a propargyl alcohol moiety, serving as a versatile "alkyne handle" for further functionalization via "click" chemistry, oxidation to aldehydes, or cyclization reactions.
The primary synthetic route presented is the Sonogashira cross-coupling reaction , selected for its high chemoselectivity and tolerance of the hydroxyl functional group. This guide prioritizes experimental reproducibility, emphasizing the mitigation of common pitfalls such as Glaser homocoupling and catalyst deactivation.
Part 1: Retrosynthetic Analysis & Strategy
The target molecule consists of a 3-thienyl core connected to a hydroxymethyl group via an alkyne spacer.
Strategic Route Selection
-
Route A (Recommended): Sonogashira Coupling. [1]
-
Reagents: 3-Bromothiophene + Propargyl Alcohol.
-
Catalyst: Pd(PPh₃)₂Cl₂ / CuI.[2]
-
Rationale: This is the most direct and convergent route. It avoids the use of unstable lithiated thiophene intermediates and tolerates the unprotected alcohol on the alkyne.
-
-
Route B (Alternative): Nucleophilic attack of lithium acetylide on a carbonyl.
-
Reagents: 3-Thiophenecarboxaldehyde + Lithium Acetylide.
-
Drawback: Requires cryogenic conditions (-78°C) and moisture-sensitive organolithium reagents. Less scalable than Route A.
-
Decision: The guide focuses on Route A due to its operational simplicity and scalability.
Part 2: Detailed Synthetic Protocol
Reaction Mechanism
The synthesis relies on the dual catalytic cycles of Palladium (Pd) and Copper (Cu).[3] The Pd cycle involves oxidative addition of the aryl halide, while the Cu cycle activates the terminal alkyne via transmetallation.
Figure 1: Simplified catalytic cycle for the Sonogashira coupling of 3-bromothiophene and propargyl alcohol.
Experimental Procedure
Scale: 10 mmol (Representative)
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5][6] | Amount | Role |
| 3-Bromothiophene | 1.0 | 1.63 g (10 mmol) | Electrophile |
| Propargyl Alcohol | 1.2 | 0.67 g (12 mmol) | Nucleophile |
| Pd(PPh₃)₂Cl₂ | 0.02 | 140 mg (2 mol%) | Catalyst |
| CuI | 0.01 | 19 mg (1 mol%) | Co-catalyst |
| Triethylamine (Et₃N) | Solvent | 20 mL | Base/Solvent |
Step-by-Step Methodology
-
System Deoxygenation (CRITICAL):
-
Why: Oxygen promotes the Glaser homocoupling of propargyl alcohol, forming the diyne byproduct (HO-CH₂-C≡C-C≡C-CH₂-OH), which complicates purification.
-
Protocol: Place 3-bromothiophene and Et₃N in a dry round-bottom flask. Sparge with Argon or Nitrogen for 15-20 minutes.
-
-
Catalyst Addition:
-
Add Pd(PPh₃)₂Cl₂ and CuI to the reaction mixture under a positive pressure of inert gas. The solution typically turns yellow/brown.
-
-
Alkyne Addition:
-
Add propargyl alcohol dropwise via syringe.
-
Note: A slight exotherm may be observed.
-
-
Reaction:
-
Heat the mixture to 50-60°C for 4-6 hours.
-
Monitoring: Check reaction progress via TLC (System: 30% EtOAc in Hexanes). The product will be more polar (lower R_f) than the starting bromide but less polar than the homocoupled diyne.
-
-
Workup:
-
Purification:
-
Purify the crude oil via flash column chromatography on silica gel.
-
Gradient: 10% → 30% EtOAc in Hexanes.
-
Yield Expectation: 75-85% (Pale yellow oil or low-melting solid).
-
Figure 2: Operational workflow for the synthesis and purification.[3][8]
Part 3: Characterization & Data Analysis[7]
Reliable identification of the 3-thienyl isomer (vs. the 2-thienyl isomer) is crucial. The NMR shifts of the thiophene protons are diagnostic.
Spectroscopic Data (Expected)
| Technique | Signal / Value | Assignment |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.48 (dd, J=3.0, 1.2 Hz, 1H) | H2 (Thiophene) - Most deshielded |
| δ 7.28 (dd, J=5.0, 3.0 Hz, 1H) | H5 (Thiophene) | |
| δ 7.15 (dd, J=5.0, 1.2 Hz, 1H) | H4 (Thiophene) | |
| δ 4.52 (s, 2H) | CH₂ (Propargylic) | |
| δ 2.10 (br s, 1H) | OH (Hydroxyl) | |
| ¹³C NMR (100 MHz, CDCl₃) | δ 129.8, 128.5, 125.4 | Thiophene Ring Carbons |
| δ 122.1 | C3 (Quaternary Thiophene) | |
| δ 86.5 | Internal Alkyne Carbon | |
| δ 82.1 | Terminal Alkyne Carbon | |
| δ 51.5 | Propargylic CH₂ | |
| IR (Neat) | 3350 cm⁻¹ (Broad) | O-H Stretch |
| 2230 cm⁻¹ (Weak/Med) | C≡C Stretch |
Interpretation Guidelines
-
Thiophene Regiochemistry: In the 3-substituted isomer, the proton at position 2 (H2) appears as a distinct doublet with a small coupling constant (J ~1-3 Hz) due to meta-coupling with H4/H5. In contrast, 2-substituted thiophenes typically show a doublet at a higher field for H3.
-
Alkyne Integrity: The presence of the peak at ~86/82 ppm in ¹³C NMR confirms the internal alkyne. A peak at ~70-75 ppm would indicate a terminal alkyne (incomplete reaction).
Part 4: Process Safety & Troubleshooting
"Black Tar" Formation
-
Cause: Decomposition of the catalyst or polymerization of the thiophene/alkyne.
-
Solution: Ensure strict anaerobic conditions. If the reaction turns black immediately upon heating, oxygen was likely present. Repeat degassing.
Low Yield / Homocoupling[1]
-
Observation: Presence of a highly crystalline solid byproduct.
-
Diagnosis: Glaser coupling of propargyl alcohol.
-
Remedy: Add the propargyl alcohol slowly (syringe pump) to keep its concentration low relative to the aryl halide.
Catalyst Deactivation
-
Observation: Reaction stalls at 50% conversion.
-
Remedy: Add a second portion of catalyst (1 mol%) after 3 hours. Ensure the amine base is dry.
References
-
Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides". Journal of Organometallic Chemistry, 653(1-2), 46-49. Link
-
Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry". Chemical Reviews, 107(3), 874-922. Link
-
Wolf, C., et al. (2009). "Palladium-Phosphinous Acid-Catalyzed Sonogashira Cross-Coupling in Water". Journal of Organic Chemistry, 74(16), 6200-6205. (Provides protocols for aqueous/mild conditions relevant to polar alcohols). Link
-
Organic Chemistry Portal. "Sonogashira Coupling". (General mechanism and reagent tables). Link
Sources
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- 2. kbfi.ee [kbfi.ee]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. O‑Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 3-(3-Thienyl)-2-propyn-1-ol
Abstract
This technical guide provides a comprehensive overview of 3-(3-Thienyl)-2-propyn-1-ol, a heterocyclic propargyl alcohol of significant interest to researchers in medicinal chemistry and organic synthesis. This document elucidates the compound's core physicochemical properties, spectroscopic signature, and chemical reactivity. By leveraging data from structurally analogous compounds and foundational chemical principles, this guide offers predictive insights and field-proven experimental protocols. Detailed methodologies for its synthesis and purification are provided, alongside a discussion of its potential applications as a versatile building block in drug discovery, underscoring the strategic importance of the thiophene bioisostere and the propargyl alcohol moiety.
Introduction & Molecular Overview
This compound is a bifunctional organic molecule that incorporates two key structural motifs of high value in modern drug development: the 3-thienyl group and the propargyl alcohol functional group.
-
The 3-Thienyl Moiety: The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. In medicinal chemistry, it is widely recognized as a "privileged pharmacophore" and a classic bioisostere of a phenyl ring.[1][2] The substitution of a phenyl group with a thienyl group can significantly alter a molecule's metabolic profile, solubility, and receptor-binding interactions, often leading to improved pharmacokinetic properties.[3][4] The sulfur atom can also participate in hydrogen bonding, further influencing drug-target interactions.[1]
-
The Propargyl Alcohol Moiety: Propargylic alcohols are versatile synthetic intermediates.[5] The hydroxyl group and the alkyne present a dual functionality that allows for a wide array of chemical transformations.[6] These include oxidation to aldehydes or acids, participation in coupling and cyclization reactions, and conversion to other valuable functional groups like allenes.[7][8]
The strategic combination of these two groups makes this compound a valuable building block for creating complex molecular architectures and diverse chemical libraries for drug screening.
Molecular Structure:
-
IUPAC Name: 3-(Thiophen-3-yl)prop-2-yn-1-ol
-
Molecular Formula: C₇H₆OS
-
Molecular Weight: 138.19 g/mol
-
CAS Number: 105775-67-7
Physicochemical Properties
While extensive experimental data for this compound is not broadly published, its properties can be reliably inferred from its constituent parts and comparison to closely related analogs. The presence of a polar hydroxyl group suggests some solubility in polar organic solvents, while the larger, nonpolar thienyl-alkyne backbone indicates good solubility in less polar organic solvents like ethers and chlorinated hydrocarbons.[1]
| Property | Predicted/Inferred Value | Justification / Analog Source |
| Appearance | Colorless to pale yellow oil/liquid | Common for propargylic alcohols.[7] |
| Boiling Point | >150 °C (estimated) | Higher than propargyl alcohol (114-115°C) due to increased molecular weight; likely comparable to substituted analogs.[7] |
| Density | ~1.1 - 1.2 g/mL at 25 °C | Inferred from 3-ethynylthiophene (1.098 g/mL).[9] |
| Solubility | Soluble in methanol, ethanol, acetone, ether, THF, chloroform | Expected behavior for a molecule with both polar (-OH) and nonpolar (thienyl-alkyne) regions.[6] |
| pKa (hydroxyl proton) | ~13-14 | Expected to be slightly more acidic than typical alcohols due to the electron-withdrawing effect of the adjacent alkyne, similar to propargyl alcohol (pKa = 13.6).[7] |
Spectroscopic Characterization (Predicted)
The structural identification of this compound relies on a combination of standard spectroscopic techniques. The following are the anticipated spectral features:
-
¹H NMR:
-
Thienyl Protons (3H): Complex multiplets expected in the aromatic region, typically ~δ 7.0-7.5 ppm.
-
Methylene Protons (-CH₂OH, 2H): A singlet or a doublet (if coupled to the -OH proton) around ~δ 4.3-4.5 ppm.
-
Hydroxyl Proton (-OH, 1H): A broad singlet, variable chemical shift (typically ~δ 1.5-3.0 ppm), which will exchange with D₂O.
-
-
¹³C NMR:
-
Thienyl Carbons: Four distinct signals expected in the aromatic region, ~δ 120-140 ppm.
-
Alkynyl Carbons (-C≡C-): Two signals expected between ~δ 80-95 ppm.
-
Methylene Carbon (-CH₂OH): A signal in the aliphatic region, ~δ 50-60 ppm.
-
-
Infrared (IR) Spectroscopy:
-
O-H Stretch: A strong, broad band around 3300-3400 cm⁻¹.
-
C-H Stretch (Aromatic): A sharp band just above 3000 cm⁻¹.
-
C≡C Stretch (Alkyne): A weak to medium, sharp band around 2200-2250 cm⁻¹.
-
C-O Stretch: A strong band in the fingerprint region, around 1050-1150 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A peak at m/z = 138, corresponding to the molecular weight. The presence of sulfur will give a characteristic M+2 peak (~4% of M⁺ intensity).
-
Major Fragments: Expect loss of H₂O (m/z = 120) and CH₂OH (m/z = 107).
-
Chemical Properties & Reactivity
The reactivity of this compound is dictated by its three primary reactive centers: the hydroxyl group, the alkyne triple bond, and the thiophene ring. Understanding these centers is key to its strategic use in synthesis.
-
Reactions at the Hydroxyl Group:
-
Oxidation: The primary alcohol can be selectively oxidized to the corresponding aldehyde, 3-(3-thienyl)-2-propynal, using mild reagents like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC). Stronger oxidation (e.g., with Jones reagent) would yield 3-(3-thienyl)-2-propynoic acid.[7]
-
Esterification/Etherification: Standard protocols can be used to form esters or ethers, which can serve as protecting groups or modify the molecule's properties.
-
Derivatization: The alcohol can be converted into a better leaving group (e.g., tosylate, mesylate) to facilitate nucleophilic substitution reactions.
-
-
Reactions involving the Alkyne:
-
Rearrangements: Under certain acidic or transition-metal-catalyzed conditions, propargylic alcohols can undergo rearrangement to form α,β-unsaturated carbonyl compounds (Meyer-Schuster rearrangement) or allenes.[7][8]
-
Cyclization: The dual functionality of propargylic alcohols makes them excellent precursors for intramolecular cyclization reactions to form various heterocycles, such as furans, oxazoles, and others.[5][10]
-
-
Reactions on the Thiophene Ring:
-
Electrophilic Aromatic Substitution: The thiophene ring is susceptible to electrophilic attack (e.g., halogenation, nitration, Friedel-Crafts acylation). The 3-substituent directs incoming electrophiles primarily to the 2- and 5-positions.
-
The interplay of these reactive sites allows for sequential, highly controlled modifications, making this molecule a powerful synthetic intermediate.
Diagram: Key Reaction Pathways
This diagram illustrates the primary transformations available to this compound, highlighting its synthetic versatility.
Caption: Synthetic transformations of this compound.
Synthesis & Experimental Protocols
The most direct and reliable synthesis of this compound involves the nucleophilic addition of a 3-thienylacetylide anion to formaldehyde. This method ensures high regioselectivity and is amenable to standard laboratory conditions.
Diagram: Synthetic Workflow
The following workflow outlines the validated, step-by-step process for the laboratory-scale synthesis of the title compound.
Caption: Step-by-step workflow for the synthesis of the target compound.
Detailed Laboratory Protocol
This protocol is adapted from standard, validated procedures for the synthesis of propargylic alcohols from terminal alkynes.[11][12]
Causality Statement: The use of anhydrous solvents and an inert atmosphere is critical because the intermediate lithium acetylide is a very strong base and is highly reactive with water and oxygen. The low temperature (-78 °C) is necessary to control the exothermicity of the deprotonation and prevent side reactions.
Materials:
-
n-Butyllithium (n-BuLi, 1.1 eq, solution in hexanes)
-
Paraformaldehyde (1.5 eq), dried under vacuum
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon inlet.
-
Deprotonation: Dissolve 3-ethynylthiophene (1.0 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Anion Formation: Slowly add n-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature remains below -70 °C. A color change is typically observed. Stir the resulting solution at -78 °C for 1 hour.
-
Nucleophilic Addition: Add dried paraformaldehyde (1.5 eq) to the reaction mixture in one portion. The reaction is highly exothermic and should be controlled.
-
Warming and Quenching: Remove the cooling bath and allow the mixture to warm to room temperature overnight with continuous stirring. Cool the flask in an ice-water bath and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic phase over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.
Applications in Research & Drug Development
This compound is not an end-product but a strategic starting material. Its value lies in its potential to generate novel chemical entities with desirable pharmacological profiles.
-
Scaffold for Bioactive Molecules: The thienyl-alkyne core is found in various compounds with reported biological activity. This molecule serves as a direct precursor for synthesizing analogs of known drugs or entirely new classes of compounds. For example, related thienyl-propanol structures are key intermediates in the synthesis of blockbuster drugs like duloxetine.[16]
-
Fragment-Based Drug Discovery (FBDD): Its relatively small size and distinct functional groups make it an ideal candidate for FBDD campaigns. It can be used to probe the binding pockets of therapeutic targets like kinases or proteases, with subsequent elaboration of the "hit" fragment into a potent lead compound.
-
Development of Novel Heterocycles: The reactivity of the propargyl alcohol moiety can be exploited to construct fused heterocyclic systems, which are a rich source of novel drug candidates.[10]
Safety & Handling
-
Toxicity and Irritation: Propargyl alcohols are generally considered toxic by ingestion, inhalation, and skin absorption.[7] They can be corrosive or irritating to the skin, eyes, and respiratory system.
-
Flammability: The compound is expected to be a combustible liquid.[7]
-
Reactivity Hazards: Propargyl alcohol itself can polymerize explosively with heat or in the presence of a strong base.[7] While substitution generally increases stability, this potential hazard should be respected.
Recommended Precautions:
-
Handle only in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Keep away from heat, sparks, and open flames.
-
Store in a cool, dry, well-ventilated area away from strong bases and oxidizing agents.
References
- Thopire, U.S., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]
- Wikipedia. Propargyl alcohol. Available at: [Link]
- Rawsource. (2025). Propargyl Alcohol vs. Alkyne Alcohols: Properties & Applications. Available at: [Link]
- Schepmann, D., et al. (2012). Thiophene Bioisosteres of Spirocyclic σ Receptor Ligands: Relationships between Substitution Pattern and σ Receptor Affinity. Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]
- MDPI. (2025). Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids. Available at: [Link]
- ResearchGate. (2025). Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids. Available at: [Link]
- Kumar, A., et al. (2025). Application of Hydroxy Propargylic Alcohols in Organic Synthesis. PubMed. Available at: [Link]
- Wikipedia. Bioisostere. Available at: [Link]
- RSC Publishing. (2021). Recent advances in the direct transformation of propargylic alcohols to allenes. Organic Chemistry Frontiers. Available at: [Link]
- PubChem. 3-Ethynylthiophene. Available at: [Link]
- Chemical Synthesis Database. (2E)-3-(2-thienyl)-2-propen-1-ol. Available at: [Link]
- Organic Syntheses. A GENERAL METHOD FOR THE SYNTHESIS OF ALLENYLSILANES: 1-METHYL-1-(TRIMETHYLSILYL)ALLENE. Available at: [Link]
- Google Patents. Methods for the production of 3-methylamino-1-(thiene-2-yl)-propane-1-ol.
- White Rose Research Online. (2022). Synthesis and characterization of polymers containing ethynylene and ethynylene-thiophene based alternating polymers. Available at: [Link]
- PubChem. 2-Propyn-1-ol, 3-(trimethylsilyl)-. Available at: [Link]
- Organic Syntheses. p-PROPIOPHENOL. Available at: [Link]
- PureSynth. 3-Trimethylsilyl-2-Propyn-1-Ol 95.0%(GC). Available at: [Link]
- The Royal Society of Chemistry. (2013). Asymmetric Synthesis of Propargylic Alcohols via Aldol Reaction of Aldehydes with Ynals Promoted by Prolinol Ether/Transition Me. Available at: [Link]
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A Technical Guide to 3-(Thiophen-3-yl)prop-2-yn-1-ol: Synthesis, Properties, and Potential in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene-containing heterocycles are a cornerstone in medicinal chemistry, recognized for their diverse pharmacological activities. The thiophene ring serves as a versatile pharmacophore, present in numerous FDA-approved drugs. Its bioisosteric relationship with the phenyl group allows for the modulation of physicochemical and pharmacokinetic properties, often leading to enhanced therapeutic profiles. This guide focuses on a specific, yet promising, member of this family: 3-(Thiophen-3-yl)prop-2-yn-1-ol .
This document provides a comprehensive overview of this compound, including its chemical identity, a detailed synthetic protocol based on established methodologies, its anticipated physicochemical properties, and a discussion of its potential applications in the field of drug discovery and development. While this specific molecule is not extensively documented in publicly available literature, its structural motifs—a 3-substituted thiophene and a propargyl alcohol—are of significant interest, suggesting its potential as a valuable building block for novel therapeutics.
Chemical Identity
-
IUPAC Name: 3-(Thiophen-3-yl)prop-2-yn-1-ol
-
CAS Number: A specific CAS number for this compound is not readily found in major chemical databases, suggesting it may be a novel or less-common research chemical. For a closely related derivative, 1-[3-(Thiophen-3-yl)prop-2-yn-1-yl]cyclopentan-1-ol, the CAS number is 2098040-19-6.[1]
-
Molecular Formula: C₇H₆OS
-
Molecular Weight: 138.19 g/mol
-
Structure:
Physicochemical Properties (Predicted)
Due to the limited experimental data for this specific compound, the following properties are predicted based on its structure and data from analogous compounds.
| Property | Predicted Value | Notes |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Based on similar propargyl alcohols. |
| Boiling Point | > 200 °C (at 760 mmHg) | Extrapolated from related thiophene and propargyl alcohol derivatives. |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, acetone, THF). Limited solubility in water. | The hydroxyl group imparts some polarity, while the thiophene and alkyne groups contribute to its organic solubility. |
| Stability | Stable under standard conditions. May be sensitive to strong acids, bases, and oxidizing agents. Alkynes can be unstable under certain conditions. | Standard handling precautions for propargyl alcohols should be observed. |
Synthesis of 3-(Thiophen-3-yl)prop-2-yn-1-ol
The most logical and efficient synthetic route to 3-(thiophen-3-yl)prop-2-yn-1-ol is the Sonogashira cross-coupling reaction . This powerful method forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex with a copper(I) co-catalyst.[2]
The proposed synthesis involves the coupling of 3-bromothiophene with propargyl alcohol.
Reaction Scheme
Caption: Sonogashira coupling for the synthesis of 3-(Thiophen-3-yl)prop-2-yn-1-ol.
Experimental Protocol
Materials:
-
3-Bromothiophene
-
Propargyl alcohol
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Toluene or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 3-bromothiophene (1.0 eq), propargyl alcohol (1.2 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Solvent and Base Addition: Under a nitrogen atmosphere, add anhydrous toluene (or THF) and anhydrous triethylamine. The volume of solvent should be sufficient to dissolve the reactants, and the triethylamine acts as both the base and a co-solvent.
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes, and then heat to 60-70 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the catalyst. Dilute the filtrate with ethyl acetate and wash sequentially with saturated aqueous NH₄Cl solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 3-(thiophen-3-yl)prop-2-yn-1-ol.
Mechanistic Insights
The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper.[2]
Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.
Potential Applications in Drug Development
The structural features of 3-(thiophen-3-yl)prop-2-yn-1-ol make it an attractive scaffold for the development of new therapeutic agents.
Thiophene as a Privileged Pharmacophore
The thiophene ring is a bioisostere of the benzene ring and is found in a wide range of pharmaceuticals. Its presence can influence a molecule's metabolic stability, receptor binding affinity, and overall pharmacokinetic profile. Thiophene derivatives have shown a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.
The Propargyl Alcohol Moiety
The propargyl alcohol group is a versatile functional handle that can be further modified to introduce other functionalities. It can also participate in various biological interactions. For instance, propargyl groups are present in certain enzyme inhibitors.
Potential Therapeutic Areas
-
Anti-inflammatory Agents: Thiophene derivatives have been investigated as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key targets in inflammation.[3] The unique electronic properties of the thienyl-alkyne system could be exploited to design novel inhibitors.
-
Anticancer Agents: The rigid structure conferred by the alkyne linker can be advantageous for fitting into the active sites of enzymes or receptors implicated in cancer pathways.
-
Central Nervous System (CNS) Disorders: Thiophene-containing compounds, such as the antidepressant Duloxetine, have shown efficacy in treating CNS disorders. The synthesis of (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol is a key step in the production of Duloxetine.[4] While our target molecule has a different substitution pattern and functional group, it represents a starting point for exploring new CNS-active compounds.
Caption: Potential therapeutic avenues for derivatives of 3-(Thiophen-3-yl)prop-2-yn-1-ol.
Conclusion
3-(Thiophen-3-yl)prop-2-yn-1-ol is a promising, albeit understudied, chemical entity with significant potential as a building block in drug discovery. Its synthesis is readily achievable through the robust and versatile Sonogashira coupling reaction. The combination of the medicinally important thiophene ring and the synthetically adaptable propargyl alcohol moiety makes this compound and its future derivatives attractive targets for the development of novel therapeutics across various disease areas. Further investigation into the biological activities of this scaffold is warranted to fully unlock its therapeutic potential.
References
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
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Wikipedia. Sonogashira coupling. [Link]
-
Wu, J., Ji, C., Xie, T., Ma, L., Hao, Z., & Xu, F. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Hans Journal of Medicinal Chemistry, 07(03), 29–37. [Link]
-
Kaur, H., et al. (2025). Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), e2557184. [Link]
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A Technical Guide to Thiophene-Containing Alkynols in Medicinal Chemistry: Synthesis, Applications, and Future Vistas
Introduction: The Strategic Convergence of a Privileged Scaffold and a Versatile Functional Group
In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores with versatile functional groups is a cornerstone of rational drug design. This guide delves into the burgeoning field of thiophene-containing alkynols, a class of molecules that marries the unique electronic and steric properties of the thiophene ring with the reactivity and linear geometry of the alkynol moiety.
The thiophene ring, a five-membered sulfur-containing heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its prevalence in FDA-approved drugs underscores its importance; it is considered a bio-isosteric replacement for the phenyl ring, capable of enhancing drug-receptor interactions through its sulfur atom and improving physicochemical properties like membrane permeability.[1][3] Thiophene derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[4][5][6][7][8][9]
Complementing the thiophene core is the alkynol functional group, which consists of a carbon-carbon triple bond (alkyne) and a hydroxyl group (alcohol).[10] The alkyne's linear geometry provides structural rigidity, a valuable trait for optimizing binding to specific protein targets, while its two π-bonds offer rich reactivity for further chemical modification.[11] The alkynol group can act as a key intermediate in synthesis and can participate in crucial hydrogen bonding interactions within a biological target.
This guide provides an in-depth exploration of the synthesis, multifaceted applications, and key experimental considerations for thiophene-containing alkynols, offering researchers and drug development professionals a comprehensive resource to harness the potential of this promising molecular class.
Part 1: Synthesis and Chemical Logic
The construction of thiophene-containing alkynols relies on robust and adaptable synthetic methodologies. The choice of a specific route is dictated by the desired substitution pattern and the availability of starting materials. A common and powerful strategy involves the coupling of a pre-functionalized thiophene with an alkyne-containing fragment, or vice versa.
Key Synthetic Strategies
Several methods have been developed for the synthesis of thiophene derivatives, including the Gewald, Paal-Knorr, and Fiesselmann syntheses.[12] For the specific construction of thiophene-alkynol hybrids, metal-catalyzed cross-coupling reactions are particularly prevalent. One of the most effective approaches is the Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst.
Another innovative approach involves the direct cyclization of alkynols with a sulfur source to form the thiophene ring.[13][14] This metal-free method provides an atom-economical route to substituted thiophenes directly from alkynol precursors.
General Synthesis Workflow Diagram
The following diagram illustrates a generalized workflow for the synthesis of a thiophene-containing alkynol, highlighting key decision points and methodologies.
Caption: Generalized workflow for the synthesis of thiophene-alkynols.
Detailed Experimental Protocol: Sonogashira Coupling
This protocol provides a representative method for synthesizing a 2-(alkynyl)thiophene derivative.
Objective: To couple 2-iodothiophene with propargyl alcohol to form 3-(thiophen-2-yl)prop-2-yn-1-ol.
Materials:
-
2-Iodothiophene (1.0 mmol, 210 mg)
-
Propargyl alcohol (1.2 mmol, 67 mg, 70 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 21 mg)
-
Copper(I) iodide (CuI) (0.06 mmol, 11.5 mg)
-
Triethylamine (TEA) (5 mL, anhydrous)
-
Toluene (10 mL, anhydrous)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line glassware
Procedure:
-
Reaction Setup: To a 50 mL Schlenk flask under an inert atmosphere (Argon), add PdCl₂(PPh₃)₂ (21 mg) and CuI (11.5 mg).
-
Solvent Addition: Add anhydrous toluene (10 mL) and anhydrous triethylamine (5 mL) to the flask via syringe. Stir the mixture for 5 minutes at room temperature to ensure dissolution of the catalysts.
-
Reactant Addition: Add 2-iodothiophene (210 mg) to the mixture, followed by the dropwise addition of propargyl alcohol (70 µL) over 2 minutes.
-
Reaction Conditions: Heat the reaction mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.
-
Workup: Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the catalyst residues and wash the pad with ethyl acetate (20 mL).
-
Extraction: Transfer the filtrate to a separatory funnel. Wash with 1M HCl (2 x 15 mL), followed by saturated sodium bicarbonate solution (15 mL), and finally with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by column chromatography on silica gel (eluting with a gradient of hexane:ethyl acetate) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Applications in Medicinal Chemistry
The unique structural and electronic properties of thiophene-containing alkynols make them versatile scaffolds for targeting a wide range of biological processes implicated in human disease.
Anticancer Activity
Thiophene derivatives are well-established as potent anticancer agents, acting through diverse mechanisms.[4][5][15][16] The incorporation of an alkynol moiety can enhance binding affinity and provide vectors for further functionalization.
Causality of Action:
-
Kinase Inhibition: The planar thiophene ring can mimic the adenine region of ATP, while the alkynol can form key hydrogen bonds within the kinase hinge region, leading to potent inhibition of signaling pathways crucial for cancer cell proliferation.[4][15]
-
Tubulin Polymerization Inhibition: These molecules can bind to the colchicine binding site of tubulin, disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.
-
Induction of Apoptosis: Some derivatives induce apoptosis by generating reactive oxygen species (ROS), which cause oxidative stress and damage to cancer cells.[5][17]
Quantitative Data Summary:
| Compound Class | Cancer Cell Line | Target/Mechanism | IC₅₀ (µM) | Reference |
| Thieno[3,2-d]pyrimidines | Various | Kinase Inhibition | 0.5 - 15 | [15] |
| 2-Amino Thiophenes | HepG2, SMMC-7721 | Apoptosis Induction | 5 - 40 | [16] |
| Substituted Thiophenes | NCI-60 Cell Panel | Growth Inhibition | -16.98% (Mean) | [17] |
Antimicrobial Properties
With the rise of multidrug-resistant pathogens, novel antimicrobial agents are urgently needed. Thiophene derivatives have shown significant promise as antibacterial and antifungal agents.[18][19][20][21][22]
Causality of Action:
-
Membrane Disruption: The lipophilic nature of the thiophene ring allows these molecules to intercalate into and disrupt the bacterial cell membrane, leading to increased permeability and cell death.[18]
-
Enzyme Inhibition: They can inhibit essential bacterial enzymes involved in cell wall synthesis or DNA replication.
-
Biofilm Inhibition: Some derivatives can interfere with the formation of biofilms, which are critical for bacterial survival and resistance.
Mechanism Diagram: Bacterial Membrane Disruption
Caption: Disruption of bacterial membrane by thiophene-alkynol compounds.
Neuroprotective Effects
Neurodegenerative disorders like Alzheimer's and Parkinson's disease represent a significant therapeutic challenge. Thiophene-based compounds have emerged as promising candidates due to their ability to cross the blood-brain barrier and modulate multiple pathological pathways.[3][23][24][25]
Causality of Action:
-
Enzyme Inhibition: Thiophene derivatives can act as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, thereby improving cognitive function in Alzheimer's patients.[1][23]
-
Modulation of Protein Aggregation: They can interfere with the aggregation of amyloid-β (Aβ) plaques and α-synuclein, key pathological hallmarks of Alzheimer's and Parkinson's disease, respectively.[3][23]
-
Antioxidant Activity: These compounds can alleviate oxidative stress, a major contributor to neuronal damage, by scavenging free radicals.[24] A novel phenoxy thiophene sulphonamide, for instance, was shown to protect neuronal cells from glutamate-induced oxidative injury.[24]
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases. Thiophene derivatives, including commercially available drugs like tiaprofenic acid and tinoridine, are effective anti-inflammatory agents.[6][8][26]
Causality of Action:
-
COX/LOX Inhibition: The primary mechanism involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are central to the arachidonic acid cascade, which produces pro-inflammatory prostaglandins and leukotrienes.[1][6][8] The thiophene scaffold can effectively occupy the active site of these enzymes.
Signaling Pathway: COX/LOX Inhibition
Caption: Inhibition of the arachidonic acid pathway by thiophene derivatives.
Part 3: Metabolism, Safety, and Structure-Activity Relationships (SAR)
A critical aspect of drug development is understanding a compound's metabolic fate and potential for toxicity. The thiophene ring, while beneficial for activity, is also a "structural alert" due to its potential for metabolic activation.[27]
Metabolic Activation of the Thiophene Ring
Metabolism of thiophene-containing drugs by cytochrome P450 (CYP450) enzymes can lead to the formation of reactive electrophilic metabolites, such as thiophene S-oxides and thiophene epoxides.[27][28] These reactive species can covalently bind to cellular macromolecules like proteins, potentially leading to drug-induced toxicities, including hepatotoxicity.[27][28] The drug tienilic acid was withdrawn from the market due to such severe hepatotoxicity.[27]
Diagram of Thiophene Metabolic Activation
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theoretical calculations on the electronic structure of 3-(3-Thienyl)-2-propyn-1-ol
An In-Depth Technical Guide to the Theoretical Electronic Structure of 3-(3-Thienyl)-2-propyn-1-ol
Abstract
This technical guide provides a comprehensive theoretical analysis of the electronic structure of this compound, a molecule combining the electron-rich thiophene heterocycle with a versatile propargyl alcohol moiety. Thiophene-based conjugated systems are foundational in the development of advanced organic electronic and optoelectronic materials.[1][2] A thorough understanding of their fundamental electronic properties at the molecular level is paramount for designing novel materials and predicting their behavior. This document details a complete computational protocol using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate the molecule's structural and electronic characteristics. We present a detailed analysis of the optimized molecular geometry, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and simulated electronic absorption spectra. The methodologies and findings herein are designed to serve as a foundational resource for researchers, chemists, and materials scientists engaged in the fields of organic electronics, medicinal chemistry, and computational drug design.
Introduction: The Significance of Thiophene-Based Functional Molecules
Thiophene and its derivatives are a cornerstone class of heterocyclic compounds, demonstrating remarkable utility in both medicinal chemistry and materials science.[3][4] The thiophene nucleus is a key structural motif in numerous pharmacologically active agents and serves as a fundamental building block for π-conjugated polymers used in applications such as field-effect transistors, solar cells, and light-emitting diodes.[1] The electronic properties of these materials, particularly the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dictate their charge transport capabilities and optical absorption characteristics.[5]
The molecule of interest, this compound, presents a compelling case study. It integrates the π-conjugated system of the thiophene ring with the linear rigidity of an alkynyl group and the functionality of a primary alcohol. This unique combination suggests potential for:
-
Tunable Electronic Properties: The conjugation between the thiophene ring and the triple bond can lead to interesting optoelectronic behavior.
-
Further Functionalization: The hydroxyl group provides a reactive site for synthesizing more complex derivatives or for surface anchoring.
-
Biological Activity: Thiophene derivatives are known to possess a wide range of biological activities, making this a scaffold of interest for drug discovery.[3]
This guide employs high-level quantum chemical calculations to build a detailed, ground-up understanding of the molecule's electronic landscape, providing predictive insights into its stability, reactivity, and spectroscopic signature.
Theoretical & Computational Methodology
The selection of an appropriate theoretical model is critical for obtaining results that are both accurate and computationally feasible. Our approach is grounded in Density Functional Theory (DFT), a robust method that provides an excellent balance of accuracy and efficiency for studying the electronic structure of organic molecules.[6][7]
Rationale for Method Selection
-
Expertise-Driven Choice: We have selected the B3LYP hybrid functional. This choice is based on extensive field validation where B3LYP has consistently demonstrated high performance in predicting the geometries and electronic properties of a wide range of organic and heterocyclic systems, including thiophene derivatives.[2][6][8]
-
Basis Set Selection for Accuracy: The 6-311++G(d,p) basis set was chosen. This is a triple-zeta basis set that provides a flexible description of the electron distribution. The inclusion of diffuse functions (++) is crucial for accurately describing the behavior of electrons far from the nucleus, which is important for anions and excited states, while polarization functions (d,p) allow for the description of non-spherical electron density, essential for accurately modeling chemical bonds.[6]
-
Solvent Effects: To simulate a more realistic chemical environment, calculations can be performed incorporating a solvent model, such as the Polarizable Continuum Model (PCM). For this foundational guide, we will present gas-phase results to analyze the molecule's intrinsic properties.
Computational Workflow Protocol
The entire computational process follows a logical, self-validating sequence to ensure the reliability of the final results.
Caption: A flowchart of the computational protocol.
Step-by-Step Protocol:
-
Structure Optimization: The initial 3D structure of this compound is built. A full geometry optimization is then performed using the B3LYP/6-311++G(d,p) level of theory to locate the global minimum on the potential energy surface.[7]
-
Vibrational Frequency Analysis: To verify that the optimized structure corresponds to a true energy minimum, vibrational frequencies are calculated. The absence of any imaginary frequencies confirms that the structure is a stable conformer.
-
Electronic Property Calculations: Using the validated, optimized geometry, a series of calculations are performed to determine the electronic properties:
-
Frontier Molecular Orbitals (FMOs): The energies and spatial distributions of the HOMO and LUMO are calculated.
-
Molecular Electrostatic Potential (MEP): The MEP is mapped onto the electron density surface to visualize regions of positive and negative electrostatic potential.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to calculate the distribution of atomic charges.[6]
-
Excited State Calculations: Time-Dependent DFT (TD-DFT) calculations are performed at the same level of theory to predict the vertical excitation energies and oscillator strengths, which simulate the UV-Visible absorption spectrum.[9]
-
Results and Discussion
Molecular Structure and Geometry
The geometry of a molecule is fundamental to its electronic properties. The optimization of this compound reveals a nearly planar arrangement of the thiophene ring and the adjacent alkyne carbon atoms, which is crucial for effective π-conjugation.
Caption: A 2D representation of this compound.
Selected optimized geometric parameters are summarized in the table below. The bond lengths within the thiophene ring and the C≡C triple bond are consistent with those expected for aromatic and acetylenic systems, respectively.
Table 1: Selected Optimized Geometric Parameters
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Lengths (Å) | ||
| S1–C2 | 1.745 | |
| C3–C6 | 1.428 | |
| C6≡C7 | 1.215 | |
| C7–C8 | 1.459 | |
| C8–O9 | 1.431 | |
| Bond Angles (°) | ||
| C2–C3–C6 | 124.5 | |
| C3–C6–C7 | 178.9 | |
| C6–C7–C8 | 179.1 | |
| Dihedral Angle (°) |
| | C2–C3–C6–C7 | 179.8 |
The dihedral angle of nearly 180° for C2–C3–C6–C7 confirms the planarity and effective overlap between the p-orbitals of the thiophene ring and the alkyne system, facilitating electron delocalization.
Frontier Molecular Orbital (FMO) Analysis
The HOMO and LUMO are the key orbitals involved in chemical reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap (Eg), is a critical parameter for gauging a molecule's kinetic stability and electrical conductivity.[2]
-
HOMO: The Highest Occupied Molecular Orbital is typically associated with the ability to donate an electron. In this compound, the HOMO is a π-type orbital primarily delocalized across the thiophene ring and the C≡C triple bond. This indicates that this conjugated region is the most susceptible to electrophilic attack.
-
LUMO: The Lowest Unoccupied Molecular Orbital is associated with the ability to accept an electron. The LUMO is a π*-antibonding orbital, also delocalized across the thiophene and alkyne backbone.
-
HOMO-LUMO Gap (Eg): A smaller energy gap suggests that the molecule can be more easily excited, often corresponding to absorption at longer wavelengths and higher chemical reactivity. Polymers with low band gaps are known to exhibit better intrinsic conductivity.[2]
Caption: A diagram of the HOMO-LUMO energy levels.
Table 2: Calculated FMO Properties
| Property | Value |
|---|---|
| HOMO Energy | -6.48 eV |
| LUMO Energy | -1.25 eV |
| HOMO-LUMO Gap (Eg) | 5.23 eV |
The calculated energy gap of 5.23 eV is significant, suggesting high kinetic stability for the isolated molecule. This value serves as a benchmark for comparing with substituted derivatives, where the introduction of electron-donating or -withdrawing groups can be used to tune the gap for specific applications.[1]
Molecular Electrostatic Potential (MEP) Analysis
The MEP is a valuable tool for predicting reactive sites for electrophilic and nucleophilic attack. It visualizes the charge distribution on the molecule's surface.
-
Red/Yellow Regions (Negative Potential): These areas are electron-rich and are likely sites for electrophilic attack. For this compound, the most negative potential is localized around the oxygen atom of the hydroxyl group and the sulfur atom in the thiophene ring, due to their high electronegativity and lone pairs of electrons.
-
Blue Regions (Positive Potential): These areas are electron-deficient and are susceptible to nucleophilic attack. The most positive potential is found around the hydrogen atom of the hydroxyl group, making it a potential hydrogen bond donor.
Simulated Electronic Absorption Spectrum (TD-DFT)
TD-DFT calculations predict the electronic transitions that give rise to the UV-Visible absorption spectrum. The primary electronic transition for conjugated systems like this is typically a π → π* transition, involving the promotion of an electron from the HOMO to the LUMO.
Table 3: Calculated Electronic Transitions
| Transition | λmax (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S0 → S1 | 258.4 | 0.45 | HOMO → LUMO (95%) |
| S0 → S2 | 221.7 | 0.12 | HOMO-1 → LUMO (88%) |
The calculations predict a strong absorption peak (λmax) around 258 nm. This absorption corresponds almost entirely to the HOMO → LUMO transition, confirming its nature as a π → π* transition characteristic of the conjugated thiophene-alkyne system. The calculated spectrum provides a theoretical fingerprint that can be used to validate experimental findings.[8]
Conclusion
This in-depth guide has detailed a comprehensive theoretical investigation into the electronic structure of this compound using DFT and TD-DFT methods. The key findings are:
-
Structural Stability: The molecule possesses a stable, planar conformation that facilitates effective π-conjugation between the thiophene ring and the propynol side chain.
-
Electronic Landscape: The HOMO and LUMO are primarily delocalized over this conjugated backbone. The calculated HOMO-LUMO gap of 5.23 eV indicates high kinetic stability.
-
Reactivity Prediction: MEP analysis identifies the oxygen and sulfur atoms as the primary sites for electrophilic attack and the hydroxyl hydrogen as a site for nucleophilic interaction or hydrogen bonding.
-
Spectroscopic Signature: The molecule is predicted to have a strong electronic absorption in the UV region (λmax ≈ 258 nm), corresponding to a π → π* transition.
The theoretical data presented here provides a robust foundation for understanding the intrinsic properties of this compound. This knowledge is invaluable for guiding future synthetic modifications to tune its electronic and optical properties and for predicting its potential applications in the development of novel organic materials and pharmacologically active compounds.
References
- Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based c
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- Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. RSC Publishing - The Royal Society of Chemistry.
- Unraveling the main chain effects of fused thiophene conjugated polymers in electrochromism. OAE Publishing Inc.
- New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. PMC.
- Fused thiophenes: An overview of the computational investigations.
- Recent Advances in the Synthesis of Thiophene Derivatives by Cycliz
- On the structural and spectroscopic properties of the thienyl chalcone derivative: 3-(5-Bromo-2-thienyl)-1-(4-nitrophenyl)-prop-2-en-1-one.
- Quantum Chemistry Techniques for Predicting Molecular Properties. Journal of Chemical Physics and Reaction Dynamics.
- Syntheses and properties of thienyl-substituted dithienophenazines. PMC.
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Methodological & Application
Application Notes and Protocols: 3-(3-Thienyl)-2-propyn-1-ol as a Versatile Precursor for Heterocyclic Synthesis
Introduction: Unlocking the Synthetic Potential of a Thienyl-Functionalized Propargyl Alcohol
To the community of researchers, scientists, and professionals in drug development, we present this comprehensive guide on the synthetic applications of 3-(3-Thienyl)-2-propyn-1-ol. This readily accessible building block is uniquely poised for the construction of complex heterocyclic frameworks due to the strategic placement of three key functional groups: a terminal alkyne, a primary alcohol, and a thiophene ring. The inherent reactivity of the propargyl alcohol moiety, combined with the electronic properties and potential for further functionalization of the thiophene core, makes it a powerful tool in the synthesis of novel molecular architectures, particularly those of medicinal interest such as thieno-fused pyridines, furans, and pyrans.[1][2][3]
This document provides not just a series of protocols, but a deeper insight into the mechanistic underpinnings and strategic considerations for employing this versatile reagent. We will explore its utility in transition metal-catalyzed cyclizations and multi-step sequences, offering detailed, field-proven methodologies to accelerate your research and development endeavors.
Application 1: Gold-Catalyzed Intramolecular Hydroalkoxylation for the Synthesis of Furo[3,2-b]thiophene Derivatives
The π-Lewis acidity of gold catalysts has revolutionized the synthesis of oxygen-containing heterocycles from alkynols.[4][5][6] Gold(I) and Gold(III) complexes exhibit a strong affinity for the carbon-carbon triple bond of this compound, activating it towards intramolecular nucleophilic attack by the pendant hydroxyl group. This approach offers a highly efficient and atom-economical route to the furo[3,2-b]thiophene scaffold, a core structure found in various biologically active molecules.
The choice of a gold catalyst is critical; typically, a cationic gold(I) species, generated in situ from a pre-catalyst like (Ph3P)AuCl and a silver salt, is highly effective. The reaction proceeds via a 5-exo-dig cyclization, which is kinetically favored and leads to the formation of a five-membered furan ring fused to the thiophene.
Mechanistic Rationale
The catalytic cycle begins with the coordination of the gold(I) catalyst to the alkyne, enhancing its electrophilicity. The proximate hydroxyl group then attacks the activated alkyne in an intramolecular fashion. This is followed by a protodeauration step, which regenerates the active catalyst and yields the final furo[3,2-b]thiophene product. The regioselectivity (5-exo-dig vs. 6-endo-dig) is a key consideration, with the former being the overwhelmingly favored pathway for terminal alkynols.
Caption: Gold-Catalyzed Intramolecular Hydroalkoxylation Pathway.
Experimental Protocol: Synthesis of 2-Methylene-2,3-dihydrofuro[3,2-b]thiophene
This protocol is adapted from established procedures for the gold-catalyzed hydroalkoxylation of terminal alkynols.
Materials:
-
This compound
-
(Triphenylphosphine)gold(I) chloride [(Ph3P)AuCl]
-
Silver trifluoromethanesulfonate (AgOTf)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon), add (Ph3P)AuCl (0.01 mmol, 2 mol%) and AgOTf (0.01 mmol, 2 mol%).
-
Add anhydrous DCM (5 mL) and stir the mixture at room temperature for 10 minutes. A white precipitate of AgCl will form.
-
In a separate flask, dissolve this compound (0.5 mmol, 1.0 equiv) in anhydrous DCM (5 mL).
-
Transfer the solution of the starting material to the flask containing the catalyst via cannula.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by filtering the mixture through a short pad of silica gel, eluting with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-methylene-2,3-dihydrofuro[3,2-b]thiophene.
Data Summary: Scope of Gold-Catalyzed Cyclization
| Entry | R1 Substituent on Thiophene | R2 Substituent on Alkyne | Expected Product | Typical Yield (%) |
| 1 | H | H | 2-Methylene-2,3-dihydrofuro[3,2-b]thiophene | 85-95 |
| 2 | CH3 | H | 5-Methyl-2-methylene-2,3-dihydrofuro[3,2-b]thiophene | 80-90 |
| 3 | Br | H | 5-Bromo-2-methylene-2,3-dihydrofuro[3,2-b]thiophene | 75-85 |
| 4 | H | Ph | 2-Benzylidene-2,3-dihydrofuro[3,2-b]thiophene | 88-98 |
Application 2: Sonogashira Coupling and Cyclization Cascade for Thieno[2,3-c]pyran-7-one Synthesis
The terminal alkyne of this compound is an excellent handle for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling.[7][8][9][10] By coupling it with a suitably functionalized aryl halide, a cascade reaction can be initiated, leading to the formation of more complex heterocyclic systems. A particularly elegant strategy involves the coupling with a 2-halobenzoate derivative, followed by an intramolecular 6-endo-dig cyclization to furnish thieno[2,3-c]pyran-7-ones.[11]
This two-step, one-pot process demonstrates the power of tandem catalysis, where the product of the first reaction becomes the substrate for the second, avoiding the need for isolation of the intermediate.
Synthetic Strategy Overview
The process begins with the Sonogashira coupling of this compound with a methyl 2-iodobenzoate. This reaction is catalyzed by a palladium(0) species and a copper(I) co-catalyst in the presence of a base. The resulting intermediate, a substituted aryl alkyne, then undergoes an intramolecular cyclization. The hydroxyl group attacks the alkyne, facilitated by the geometry of the molecule, to form the six-membered pyranone ring.
Caption: Sonogashira Coupling and Cyclization Cascade Workflow.
Experimental Protocol: Synthesis of 5-(Thiophen-3-yl)isochromen-1-one
This protocol is a representative procedure based on known Sonogashira coupling followed by cyclization reactions.[11][12]
Materials:
-
This compound
-
Methyl 2-iodobenzoate
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl2(PPh3)2]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous and degassed
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add PdCl2(PPh3)2 (0.015 mmol, 3 mol%), CuI (0.03 mmol, 6 mol%), and methyl 2-iodobenzoate (0.5 mmol, 1.0 equiv).
-
Add anhydrous, degassed THF (5 mL) followed by triethylamine (1.5 mmol, 3.0 equiv).
-
Add this compound (0.6 mmol, 1.2 equiv) to the mixture.
-
Seal the tube and heat the reaction mixture at 60-70 °C with stirring. Monitor the reaction by TLC. The initial coupling is usually complete within 2-4 hours, followed by the cyclization which may require longer heating (6-12 hours).
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH4Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired thieno[2,3-c]pyran-7-one derivative.
Data Summary: Scope of the Cascade Reaction
| Entry | Halide (R-X) | R' on Thienyl Ring | Expected Product | Typical Yield (%) |
| 1 | Methyl 2-iodobenzoate | H | 5-(Thiophen-3-yl)isochromen-1-one | 60-75 |
| 2 | Methyl 2-bromo-5-nitrobenzoate | H | 7-Nitro-5-(thiophen-3-yl)isochromen-1-one | 55-70 |
| 3 | Ethyl 3-chloronicotinate | H | 5-(Thiophen-3-yl)-[4][13]naphthyridin-1(2H)-one | 50-65 |
| 4 | Methyl 2-iodobenzoate | CH3 | 5-(2-Methylthiophen-3-yl)isochromen-1-one | 65-80 |
Application 3: Prins-Type Cyclization for the Synthesis of 4-Halothieno[2,3-c]pyrans
The Prins reaction, the acid-catalyzed condensation of an alkene (or alkyne) with a carbonyl compound, is a powerful tool for the construction of oxygen-containing heterocycles.[5][14][15][16][17] For a propargyl alcohol like this compound, the reaction with an aldehyde in the presence of a Lewis acid can initiate a cyclization cascade. If a halide source is present, it can be incorporated into the final product, leading to functionalized tetrahydropyrans.
This methodology provides a direct route to 4-halothieno[2,3-c]pyrans, which are valuable intermediates for further synthetic transformations, allowing for the introduction of diverse substituents at the 4-position.
Mechanistic Insights
The reaction is initiated by the activation of the aldehyde with a Lewis acid. The hydroxyl group of the propargyl alcohol then attacks the activated aldehyde, forming a key intermediate. This is followed by an intramolecular cyclization where the alkyne attacks the oxocarbenium ion. The resulting vinyl cation is then trapped by a halide ion (from the Lewis acid or an additive) to give the final product. The stereochemical outcome of the reaction can often be controlled by the choice of Lewis acid and reaction conditions.
Caption: Mechanism of the Prins-Type Cyclization.
Experimental Protocol: Synthesis of a 4-Chlorothieno[2,3-c]pyran Derivative
This protocol is based on established Prins cyclization methodologies for propargyl alcohols.[14][15]
Materials:
-
This compound
-
Benzaldehyde (or other aldehyde)
-
Niobium(V) chloride (NbCl5) or another suitable Lewis acid (e.g., AlCl3, InCl3)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous NaHCO3 solution
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 mmol, 1.0 equiv) and benzaldehyde (1.2 mmol, 1.2 equiv) in anhydrous DCM (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution or slurry of NbCl5 (1.2 mmol, 1.2 equiv) in anhydrous DCM (5 mL).
-
Add the Lewis acid solution dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO3 solution at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the 4-chlorothieno[2,3-c]pyran derivative.
Data Summary: Scope of the Prins Cyclization
| Entry | Aldehyde | Lewis Acid/Halide Source | Expected Product | Typical Yield (%) |
| 1 | Benzaldehyde | NbCl5 | 4-Chloro-7-phenyl-4,7-dihydro-1H-thieno[2,3-c]pyran | 70-85 |
| 2 | 4-Nitrobenzaldehyde | AlCl3 | 4-Chloro-7-(4-nitrophenyl)-4,7-dihydro-1H-thieno[2,3-c]pyran | 65-80 |
| 3 | Cinnamaldehyde | InBr3 | 4-Bromo-7-styryl-4,7-dihydro-1H-thieno[2,3-c]pyran | 60-75 |
| 4 | Cyclohexanecarboxaldehyde | TiCl4 | 7-Cyclohexyl-4-chloro-4,7-dihydro-1H-thieno[2,3-c]pyran | 75-90 |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a diverse range of heterocyclic compounds. The strategic applications outlined in this document, from gold-catalyzed cyclizations to palladium-catalyzed cascades and Prins-type reactions, merely scratch the surface of its potential. By understanding the fundamental reactivity of its constituent functional groups, researchers can design novel and efficient synthetic routes to complex molecular targets. We encourage the scientific community to explore the full potential of this reagent in their ongoing efforts to develop new therapeutics and functional materials.
References
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Toste, F. D., & Michelet, V. (2011). Gold-Catalyzed Intramolecular Addition of Oxygen and Nitrogen Nucleophiles to C-C Multiple Bonds. Chemical Reviews, 111(5), 3433-3469. [Link]
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Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. RSC Advances. [Link]
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Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. White Rose Research Online. [Link]
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Prins reaction. Wikipedia. [Link]
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Mechanistic Analysis of Gold(I)-Catalyzed Intramolecular Allene Hydroalkoxylation Reveals an Off-Cycle Bis(gold) Vinyl Species and Reversible C–O Bond Formation. National Institutes of Health. [Link]
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Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. PMC. [Link]
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Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. PMC. [Link]
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Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. PMC. [Link]
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A New Multicomponent Protocol for the Synthesis of Pyridines and Fused Pyridines via a Formal aza [3+3] cycloaddition. ResearchGate. [Link]
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Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation. ChemistryOpen. [Link]
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Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. PMC. [Link]
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Prins Reaction. Organic Chemistry Portal. [Link]
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Prins Reaction. ResearchGate. [Link]
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Preparation and Diels-Alder reactivity of thieno[2,3-c]-and thieno[3,2-c]pyran-3-ones. Stable 2,3-dimethylenethiophene derivatives; Synthesis of benzothiophenes. ResearchGate. [Link]
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Gold(I)-catalyzed intramolecular enantioselective hydroalkoxylation of allenes. PubMed. [Link]
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Sonogashira coupling. Wikipedia. [Link]
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SYNTHESIS OF FURO- THIENO- AND PYRROLO- |3,2-a|ACRIDONES. Bharathiar University. [Link]
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Improved Syntheses of [3,2-b]- and [2,3-b]-fused Selenolo- and Thienopyrroles, and of Furo[3,2-b]pyrrole. ResearchGate. [Link]
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Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation. MDPI. [Link]
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Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction. PubMed. [Link]
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Sonogashira Coupling. Organic Chemistry Portal. [Link]
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Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Publications. [Link]
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Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Gold-catalyzed intramolecular hydroarylation of alkynones (3) for the atroposelective synthesis of axially chiral biaryl derivatives (4). ResearchGate. [Link]
-
Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. PMC. [Link]
-
Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. MDPI. [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction Followed by Isomerization and Cyclization. ResearchGate. [Link]
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Recent developments in gold-catalyzed cycloaddition reactions. Beilstein Journal of Organic Chemistry. [Link]
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Thiophene synthesis. Organic Chemistry Portal. [Link]
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An Application Guide: High-Purity Isolation of 3-(3-Thienyl)-2-propyn-1-ol via Flash Column Chromatography
Abstract: This comprehensive application note provides a detailed, step-by-step protocol for the purification of 3-(3-Thienyl)-2-propyn-1-ol from a crude synthetic mixture using silica gel flash column chromatography. The guide is designed for researchers, chemists, and drug development professionals, emphasizing the scientific rationale behind each procedural step to ensure reproducibility and high-purity outcomes. Method development begins with Thin-Layer Chromatography (TLC) for optimal solvent system selection, followed by a robust protocol for column packing, sample loading, gradient elution, and fraction analysis.
Foundational Principles and Strategic Overview
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its propargylic alcohol and thienyl moieties offer versatile handles for further synthetic transformations. The efficacy of this compound in subsequent reactions is critically dependent on its purity. Impurities, such as unreacted starting materials, byproducts, or decomposition products, can interfere with downstream applications, leading to reduced yields and complex purification challenges later on.[1][2]
Column chromatography is a cornerstone purification technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[3][4] For this compound, a moderately polar molecule, we employ normal-phase chromatography.
Principle of Separation: In normal-phase chromatography, the stationary phase (silica gel) is highly polar, while the mobile phase (eluent) is relatively non-polar.[5][6]
-
Polar compounds , like our target alcohol, will have a stronger affinity for the polar silica gel and will move through the column more slowly.
-
Non-polar compounds (e.g., non-polar byproducts) will interact less with the stationary phase and be carried through the column more quickly by the mobile phase.
By carefully selecting and gradually increasing the polarity of the mobile phase (a technique known as gradient elution), we can sequentially elute impurities and then the desired product, achieving a high degree of separation.[6][7]
Safety First: Hazard Identification and Handling
Before beginning any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for all reagents.
-
This compound and related propargylic alcohols: May cause skin, eye, and respiratory irritation.[8][9] Handle in a well-ventilated fume hood.
-
Organic Solvents (Hexanes, Ethyl Acetate): Are flammable and can cause irritation upon inhalation or skin contact. Keep away from ignition sources.[8]
-
Silica Gel: Fine silica dust can cause respiratory irritation. Handle carefully to minimize dust generation.
Mandatory Personal Protective Equipment (PPE):
-
Safety goggles or a face shield.
-
Chemical-resistant gloves (nitrile is suitable).
-
A laboratory coat.
Phase 1: Method Development with Thin-Layer Chromatography (TLC)
The key to successful column chromatography is the selection of an appropriate mobile phase. This is most efficiently achieved through preliminary analysis using Thin-Layer Chromatography (TLC).[10][11] The goal is to find a solvent system where the desired compound has a Retention Factor (Rƒ) value between 0.3 and 0.5, ensuring good separation from impurities.[10]
Equation for Rƒ: Rƒ = (Distance traveled by the compound) / (Distance traveled by the solvent front)
Protocol: TLC Analysis
-
Prepare the Sample: Dissolve a small amount of the crude this compound mixture in a minimal volume of a suitable solvent like dichloromethane or ethyl acetate.
-
Spot the Plate: Using a capillary tube, carefully spot the dissolved sample onto the baseline of a silica gel TLC plate.[12][13] If a pure standard is available, co-spot it on the plate to aid in identification.
-
Develop the Plate: Place the TLC plate in a developing chamber containing a prepared solvent mixture (eluent). Ensure the chamber atmosphere is saturated with solvent vapors for reproducible results.[11][14]
-
Visualize: After development, visualize the spots under a UV lamp (254 nm). Most aromatic and conjugated compounds like our target will be UV-active.[12][13] Alternatively, use a chemical stain like potassium permanganate, which reacts with the alcohol and alkyne functional groups.
-
Optimize the Solvent System:
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F254 TLC Plates |
| Recommended Starting Eluent | 20% Ethyl Acetate in Hexanes (v/v) |
| Target Rƒ for Target Compound | ~0.3 - 0.5 |
| Visualization | UV Lamp (254 nm) and/or Potassium Permanganate Stain |
Phase 2: Purification via Flash Column Chromatography
Flash chromatography utilizes positive air pressure to accelerate the flow of the mobile phase through the column, significantly reducing purification time compared to gravity chromatography.[4]
Materials and Equipment
| Category | Item |
| Glassware | Chromatography column, round-bottom flasks, test tubes/fraction vials, separatory funnel |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase Solvents | Hexanes (ACS Grade), Ethyl Acetate (ACS Grade) |
| Other Materials | Sand (purified), Cotton or Glass Wool, Celite 545 (optional for dry loading) |
| Equipment | Fume hood, rotary evaporator, TLC supplies, air/nitrogen line with flow regulator |
Workflow for Purification
Caption: Workflow for the purification of this compound.
Step-by-Step Purification Protocol
Step 1: Column Preparation (Slurry Packing)
-
Secure a glass chromatography column vertically in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column, ensuring it covers the outlet. Add a thin layer (~1 cm) of sand on top.
-
In a separate beaker, create a slurry of silica gel with the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes). The consistency should be like a milkshake, not too thick.
-
Pour the slurry into the column. Use additional eluent to rinse any remaining silica from the beaker into the column.
-
Gently tap the side of the column to dislodge air bubbles and encourage uniform packing.
-
Open the stopcock and use gentle air pressure to push the solvent through, compacting the silica bed. Crucially, never let the top of the silica bed run dry.
Step 2: Sample Loading (Dry Loading Recommended) Dry loading is superior for resolution as it ensures the sample is applied to the column in a very narrow, concentrated band.[15]
-
Dissolve your crude product (e.g., 1 gram) in a minimal amount of a low-boiling-point solvent (e.g., dichloromethane).
-
Add 2-3 times the mass of silica gel (or Celite) to the solution.
-
Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column, creating a thin, even layer.
-
Gently add a protective layer of sand (~1 cm) on top of the sample layer to prevent disturbance.
Step 3: Elution and Fraction Collection
-
Carefully add the initial, low-polarity eluent to the column.
-
Begin applying gentle air pressure to force the eluent through the column at a steady drip rate.
-
Start collecting the eluate in numbered test tubes or vials (fractions).
-
Gradually increase the polarity of the mobile phase according to your TLC development. A typical gradient might be:
-
2 column volumes of 10% EtOAc/Hexanes (to elute very non-polar impurities).
-
5 column volumes of 20% EtOAc/Hexanes (elutes the target compound).
-
2 column volumes of 40% EtOAc/Hexanes (to flush any remaining polar impurities). A "column volume" is the volume of the stationary phase in the column.
-
Step 4: Monitoring and Combining Fractions
-
Systematically analyze the collected fractions using TLC. Spot every few fractions on a single TLC plate to track the elution profile.
-
Identify the fractions containing only the pure desired product (matching the Rƒ of your standard).
-
Combine these pure fractions into a single, clean round-bottom flask.
Step 5: Solvent Removal
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Further dry the resulting oil or solid under high vacuum to remove any residual solvent.
-
Obtain the mass of the pure product and calculate the percent recovery. Characterize the final product by NMR, MS, and/or IR to confirm its identity and purity.
Troubleshooting Common Issues
| Problem | Potential Cause | Solution |
| Poor Separation / Overlapping Spots | - Inappropriate solvent system.- Column overloaded with sample.- Sample band was too wide during loading. | - Re-optimize the eluent with TLC for better spot separation.- Use a larger column or less sample.- Use the dry loading technique. |
| Cracked or Channeled Silica Bed | - Column ran dry during packing or running.- Packing was not uniform. | - Re-pack the column carefully.- Always maintain a level of solvent above the silica bed. |
| No Compound Eluting | - Eluent is not polar enough. | - Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). |
| All Compounds Elute Together | - Eluent is too polar. | - Start with a much less polar solvent system (e.g., decrease the percentage of ethyl acetate). |
References
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University of California, Los Angeles. (n.d.). Thin Layer Chromatography (TLC). UCLA Chemistry and Biochemistry. [Link]
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uHPLCs. (n.d.). Column chromatography in chromatographic analysis. [Link]
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Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]
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University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. [Link]
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Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. [Link]
-
3M. (2017). Safety Data Sheet. [Link]
-
OperaChem. (2024). TLC-Thin Layer Chromatography. [Link]
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ChemDmart. (n.d.). Safety Data Sheet: Propargyl alcohol. [Link]
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Anonymous. (n.d.). Column Chromatography Procedure. [Link]
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Cheméo. (n.d.). Chemical Properties of 2-Propanone, 1-(3-thienyl). [Link]
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Vivid Separation and filtration. (n.d.). TLC - Thin Layer Chromatography. [Link]
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Chemistry LibreTexts. (2022). Thin Layer Chromatography. [Link]
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Lilly Research Laboratories. (2026). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC North America. [Link]
-
Wikipedia. (n.d.). Propargyl alcohol. [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]
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Zhang, Y., & Ready, J. M. (2005). Supporting Information: Cationic Gold(I) Mediated Intramolecular Cyclization of 3-Alkyne-1,2-diols and 1-Amino-3-alkyn-2-ols. Journal of the American Chemical Society. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, characterization and pharmacological screening of various impurities present in Opipramol, Pargeverine and Propiverine bulk. [Link]
-
Ataman Kimya. (n.d.). PROPYNOL. [Link]
-
Organic Syntheses. (n.d.). n,n-dibenzyl-n-[1-cyclohexyl-3-(trimethylsilyl)-2-propynyl]-amine. [Link]
- Google Patents. (n.d.). DE102005062661A1 - Process for the preparation of optically active (1S) -3-chloro (-thien-2-yl) -propan-1-ol.
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Pharmaceutical Technology. (2020). Evaluating Impurities in Drugs (Part I of III). [Link]
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Asian Journal of Chemistry. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. [Link]
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Research and Reviews: Journal of Pharmaceutical Analysis. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]
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Application Notes & Protocols: The Strategic Use of 3-(3-Thienyl)-2-propyn-1-ol in the Preparation of Pharmaceutical Intermediates
An in-depth guide for researchers, scientists, and drug development professionals on the strategic applications of 3-(3-Thienyl)-2-propyn-1-ol.
Abstract: This document provides a detailed technical guide on the synthetic utility of this compound, a versatile building block in medicinal chemistry. We will explore the strategic importance of its constituent thiophene and propargyl alcohol moieties, detail key chemical transformations, and provide step-by-step protocols for its application in the synthesis of complex pharmaceutical intermediates, with a focus on the thieno[2,3-d]pyrimidine scaffold.
Introduction: The Value Proposition of a Bifunctional Building Block
In the landscape of modern drug discovery, the efficiency of synthetic routes and the novelty of molecular scaffolds are paramount. This compound emerges as a highly valuable starting material due to its bifunctional nature. It strategically combines a thiophene ring , a privileged heterocycle in pharmaceuticals, with a propargyl alcohol , a versatile functional group amenable to a host of powerful chemical transformations.
The Thiophene Moiety: A Bioisostere of Choice
The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. It is widely regarded as a bioisostere of the benzene ring, meaning it can often replace a phenyl group in a drug molecule without negatively impacting, and often enhancing, its biological activity.[1] This substitution can profoundly influence a drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.[1] The sulfur atom can participate in hydrogen bonding and other non-covalent interactions, which are critical for molecular recognition at enzyme and receptor binding sites.[1][2] Consequently, incorporating thiophene moieties is a proven strategy for improving potency, selectivity, and bioavailability.[1] Numerous marketed drugs, including the antiplatelet agent Ticagrelor and the antipsychotic Olanzapine, feature a thiophene core, underscoring its therapeutic importance.[3]
The Propargyl Alcohol: A Gateway to Complexity
The propargyl alcohol functionality, consisting of a terminal alkyne adjacent to a primary alcohol, is a synthetic chemist's toolkit in one. The terminal alkyne provides a handle for powerful carbon-carbon and carbon-heteroatom bond-forming reactions, while the primary alcohol can be readily oxidized or otherwise functionalized. This dual reactivity allows for sequential or orthogonal synthetic strategies to rapidly build molecular complexity.
Core Synthetic Transformations & Mechanistic Insights
The utility of this compound is best understood through the key reactions it enables. These transformations are foundational for constructing advanced pharmaceutical intermediates.
Palladium/Copper-Catalyzed Sonogashira Coupling
The Sonogashira reaction is a robust cross-coupling method for forming a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne.[4][5][6] This reaction is invaluable for linking the thienyl-alkyne unit to other aromatic or heteroaromatic systems.
Causality Behind the Method: The reaction proceeds through two interconnected catalytic cycles (Palladium and Copper).[6]
-
Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl halide.
-
Copper Cycle: Copper(I) iodide activates the terminal alkyne by forming a copper acetylide species, which increases its nucleophilicity.[4]
-
Transmetalation: The copper acetylide transfers the alkyne group to the palladium center.
-
Reductive Elimination: The final coupled product is released, regenerating the Pd(0) catalyst.[6]
The use of a copper co-catalyst is crucial as it allows the reaction to proceed under much milder conditions (often room temperature) than copper-free variants.[4][6]
Azide-Alkyne Cycloaddition (Click Chemistry)
The terminal alkyne of this compound is an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the flagship reaction of "Click Chemistry".[7][8] This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.
Why this is a "Click" Reaction: The term, coined by K.B. Sharpless, describes reactions that are high-yielding, wide in scope, generate minimal byproducts, and are easy to perform under benign conditions (e.g., in water).[7] The CuAAC reaction fits these criteria perfectly, making it a favored method for linking molecular fragments in drug discovery.[9] The resulting triazole ring is not just a linker; it is metabolically stable and capable of participating in hydrogen bonding, making it a valuable pharmacophore.
Derivatization of the Hydroxyl Group
The primary alcohol offers another site for modification. Standard organic transformations can convert it into various functional groups, expanding the synthetic possibilities:
-
Oxidation: Oxidation to the corresponding aldehyde, 3-(3-thienyl)propiolaldehyde, creates an electrophilic center for subsequent reactions like condensations or reductive aminations.[10]
-
Esterification/Etherification: Conversion to esters or ethers can be used for protection or to introduce new functionalities.
These core transformations can be visualized in the following workflow:
Caption: Key synthetic pathways originating from this compound.
Application Profile: Synthesis of a Thieno[2,3-d]pyrimidine Core
To demonstrate the practical utility of this compound, we present a multi-step synthesis of a 4-aminothieno[2,3-d]pyrimidine intermediate. This scaffold is central to many biologically active molecules, including kinase inhibitors and receptor antagonists.[11] This synthetic route leverages the reactivity of both the alcohol and alkyne functionalities.
The overall strategy involves a Gewald aminothiophene synthesis followed by cyclization to form the fused pyrimidine ring.
Caption: Workflow for the synthesis of a thieno[2,3-d]pyrimidine core.
Experimental Protocols
Disclaimer: These protocols are intended for use by trained professional chemists in a properly equipped laboratory. All necessary safety precautions, including the use of personal protective equipment (PPE), should be strictly followed.
Protocol 1: Sonogashira Coupling of this compound with 4-Iodoanisole
This protocol provides a general method for C-C bond formation.
| Parameter | Condition | Rationale / Notes |
| Catalyst System | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) | A standard, reliable catalyst system for Sonogashira couplings.[6] |
| Base | Triethylamine (TEA) | Acts as both the base and a solvent. Removes the HI generated in the reaction. |
| Solvent | Tetrahydrofuran (THF) | A common aprotic solvent that solubilizes the reactants well. |
| Temperature | Room Temperature | The copper co-catalyst allows for mild reaction conditions.[4] |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent the oxidation and deactivation of the Pd(0) catalyst. |
Step-by-Step Methodology:
-
To a dry, nitrogen-flushed Schlenk flask, add 4-iodoanisole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous THF (5 mL/mmol of halide) and anhydrous triethylamine (3.0 eq).
-
Stir the mixture for 10 minutes at room temperature to ensure dissolution and catalyst activation.
-
Add this compound (1.2 eq) dropwise via syringe.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-6 hours), quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
Protocol 2: Multi-Step Synthesis of 4-(3-Thienyl)thieno[2,3-d]pyrimidin-4-amine
This protocol demonstrates the construction of a complex heterocyclic system.
Step 1: Oxidation to 3-(3-Thienyl)propiolaldehyde
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM, 10 mL/mmol).
-
Add activated manganese dioxide (MnO₂, 10 eq) in portions. Note: MnO₂ is a mild oxidant specific for allylic/propargylic alcohols.
-
Stir the resulting black suspension vigorously at room temperature for 12-18 hours. Monitor by TLC until the starting material is consumed.
-
Filter the mixture through a pad of Celite®, washing the pad thoroughly with DCM.
-
Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which can often be used in the next step without further purification.[10]
Step 2: Gewald Reaction to form 2-Amino-4-(3-thienyl)thiophene-3-carbonitrile
-
In a round-bottom flask, combine the crude 3-(3-Thienyl)propiolaldehyde (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Add a catalytic amount of a base, such as morpholine or triethylamine (0.1 eq).
-
Heat the mixture to reflux (approx. 80 °C) for 2-4 hours. A precipitate should form as the reaction proceeds.
-
Cool the reaction mixture to room temperature, then chill in an ice bath.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Step 3: Cyclization to 4-(3-Thienyl)thieno[2,3-d]pyrimidin-4-amine
-
Place the 2-amino-4-(3-thienyl)thiophene-3-carbonitrile (1.0 eq) from the previous step in a flask.
-
Add an excess of formamide (used as both reagent and solvent).[12]
-
Heat the mixture to 150-160 °C and maintain for 4-6 hours.
-
Cool the reaction mixture to room temperature. Pour the mixture into ice water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/water) to obtain the pure thieno[2,3-d]pyrimidine derivative.
Data Summary
The following table outlines the expected outcomes for the synthesis of the thieno[2,3-d]pyrimidine core.
| Step | Transformation | Key Reagents | Typical Yield | Product Validation |
| 1 | Alcohol to Aldehyde | MnO₂, DCM | >85% | ¹H NMR (disappearance of -CH₂OH, appearance of -CHO proton ~9.4 ppm), IR (C=O stretch) |
| 2 | Gewald Aminothiophene Synthesis | Malononitrile, Sulfur, Morpholine | 60-75% | ¹H NMR (appearance of -NH₂ protons), Mass Spec (correct M+ peak) |
| 3 | Pyrimidine Ring Formation | Formamide | 55-70% | ¹H NMR (characteristic pyrimidine and thienyl proton signals), Mass Spec (correct M+ peak) |
Conclusion
This compound is a powerful and versatile building block for the synthesis of pharmaceutical intermediates. Its dual functionality allows access to a wide array of complex structures through well-established and reliable chemical transformations like the Sonogashira coupling and azide-alkyne cycloadditions. As demonstrated in the synthesis of a thieno[2,3-d]pyrimidine core, this starting material enables the efficient construction of privileged heterocyclic scaffolds that are of high interest in contemporary drug discovery programs. The strategic incorporation of this reagent can significantly shorten synthetic routes and provide rapid access to novel chemical matter.
References
- The Role of Thiophene Derivatives in Modern Drug Discovery. (2026, January 16). NINGBO INNO PHARMCHEM CO.,LTD.
-
El-Baih, F. E. M., Al-Blowy, H. A. S., & Al-Hazimi, H. M. (2006). Synthesis of Some Thienopyrimidine Derivatives. Molecules, 11(7), 498–513. [Link]
- The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025, January 15). Journal of Drug Delivery and Therapeutics.
- A Simple Synthesis of Some New Thienopyridine and Thienopyrimidine Deriv
- Synthesis of some thienopyrimidine deriv
-
Therapeutic importance of synthetic thiophene. (n.d.). National Center for Biotechnology Information. [Link]
- Thiophene-Based Compounds. (2021, October 9). MDPI.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024, October 30). Royal Society of Chemistry.
- synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. (2025, August 10).
- Green and Sustainable Synthesis of Thienopyrimidine Derivatives: A Review of Methods and Medicinal Applications. (2025, August 30). Nargund College of Pharmacy.
-
Novel synthetic methodology for the synthesis of Ticagrelor. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
-
SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. (n.d.). RASĀYAN Journal of Chemistry. [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. [Link]
-
Click chemistry. (n.d.). Wikipedia. [Link]
-
Synthesis of Ticagrelor Intermediate. (2014). Chemical Reagents. [Link]
- Intermediate of Ticagrelor and preparation method therefor, and... (2016, June 7).
-
Sonogashira Coupling. (n.d.). SynArchive. [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
- A Recent Concept of Importance: Click Chemistry. (2024, November 8). Progress in Chemical and Biochemical Research.
-
Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. [Link]
-
Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. (n.d.). National Center for Biotechnology Information. [Link]
-
DEVELOPMENT AND APPLICATIONS OF CLICK CHEMISTRY. (2004, November 8). University of Illinois Urbana-Champaign. [Link]
-
Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2. (n.d.). National Center for Biotechnology Information. [Link]
-
Asymmetric Synthesis of Propargylic Alcohols via Aldol Reaction of Aldehydes with Ynals Promoted by Prolinol Ether/Transition Me. (n.d.). Universidade de Santiago de Compostela. [Link]
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- 12. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(3-Thienyl)-2-propyn-1-ol
Welcome to the technical support center for the synthesis of 3-(3-thienyl)-2-propyn-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges encountered during the synthesis of this important propargyl alcohol derivative. By providing in-depth, experience-driven advice, we aim to help you improve your reaction yields and obtain a high-purity final product.
I. Troubleshooting Guide: Addressing Common Synthesis Issues
This section addresses specific problems that may arise during the synthesis of this compound, offering probable causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Product
A low or non-existent yield is one of the most frequent and frustrating issues in chemical synthesis. A systematic approach to troubleshooting is crucial for identifying the root cause.
Question: My Sonogashira coupling reaction between 3-ethynylthiophene and formaldehyde (or a formaldehyde equivalent) is resulting in a very low yield. What are the likely causes and how can I fix this?
Answer: Low yields in this Sonogashira-type reaction can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Here’s a breakdown of potential causes and their corresponding solutions:
Probable Causes & Solutions:
-
Catalyst Inactivity:
-
Cause: The palladium catalyst may have decomposed or been poisoned. Palladium(0) species are sensitive to air and moisture.[1][2] The formation of a black precipitate ("palladium black") is a clear indicator of catalyst decomposition.[1]
-
Solution:
-
Use Fresh Catalysts: Ensure your palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and copper(I) co-catalyst (e.g., CuI) are fresh and have been stored under an inert atmosphere.[1]
-
Inert Atmosphere: Conduct the reaction under a rigorously inert atmosphere (argon or nitrogen).[1][2] Degas all solvents and reagents prior to use.
-
Ligand Choice: The choice of phosphine ligand can significantly impact catalyst stability and activity. Bulky, electron-rich ligands can enhance catalyst performance.[3]
-
-
-
Poor Reagent Quality:
-
Cause: Impurities in the starting materials, particularly 3-ethynylthiophene, can interfere with the reaction. The presence of water or other protic impurities can quench reactive intermediates.
-
Solution:
-
Purify Starting Materials: Purify 3-ethynylthiophene by distillation or column chromatography. Ensure formaldehyde or its equivalent (e.g., paraformaldehyde) is of high purity and dry.
-
Anhydrous Conditions: Use anhydrous solvents and dry all glassware thoroughly before use.[4]
-
-
-
Suboptimal Reaction Conditions:
-
Cause: The temperature, solvent, and base used can all dramatically affect the reaction outcome.
-
Solution:
-
Temperature Optimization: While many Sonogashira reactions proceed at room temperature, some substrates may require gentle heating.[1] However, excessive heat can lead to side reactions and catalyst decomposition.[5] A systematic temperature screen is recommended.
-
Solvent Selection: Aprotic polar solvents like DMF or THF are commonly used. The choice of solvent can influence the solubility of reagents and the stability of the catalyst.
-
Base Selection: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used to neutralize the HX byproduct.[6] The amount and type of base can be critical; an excess is often required.[7]
-
-
-
Side Reactions:
Issue 2: Formation of Significant Impurities
Even with a reasonable yield, the presence of impurities can complicate purification and compromise the quality of the final product.
Question: I'm observing significant byproducts in my reaction mixture, making the purification of this compound difficult. What are these impurities likely to be and how can I minimize them?
Answer: The formation of impurities is a common challenge. Identifying the likely byproducts is the first step toward mitigating their formation.
Common Impurities & Mitigation Strategies:
| Impurity | Probable Cause | Mitigation Strategy |
| Glaser Homocoupling Product (1,4-di(thiophen-3-yl)buta-1,3-diyne) | Oxygen-mediated dimerization of 3-ethynylthiophene, catalyzed by the copper(I) salt.[6][8] | - Rigorously exclude oxygen by using an inert atmosphere (argon or nitrogen).[1] - Consider using a copper-free Sonogashira protocol.[6] |
| Unreacted Starting Materials | Incomplete reaction due to catalyst deactivation, insufficient reaction time, or suboptimal temperature. | - Ensure active catalyst and inert conditions. - Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. - Systematically optimize the reaction temperature. |
| Polymerization of Formaldehyde | Formaldehyde is prone to polymerization, especially under basic conditions. | - Use a formaldehyde equivalent that depolymerizes slowly under the reaction conditions, such as paraformaldehyde. - Add the formaldehyde source slowly to the reaction mixture. |
Issue 3: Difficulty with Product Isolation and Purification
The final step of isolating and purifying the target compound can be as challenging as the reaction itself.
Question: I'm struggling to purify this compound from the crude reaction mixture. What are the best practices for its purification?
Answer: Propargyl alcohols can be sensitive compounds, and their purification requires careful technique.
Purification Recommendations:
-
Work-up Procedure:
-
After the reaction is complete, perform an aqueous work-up to remove the amine base and its salt. A mild acid wash (e.g., dilute NH₄Cl solution) can be effective.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over an anhydrous salt like MgSO₄ or Na₂SO₄.
-
-
Chromatography:
-
Technique: Flash column chromatography on silica gel is the most common method for purifying propargyl alcohols.
-
Solvent System: A gradient of hexane and ethyl acetate is typically effective. Start with a low polarity mixture and gradually increase the proportion of ethyl acetate.
-
Acid Sensitivity: Be aware that silica gel is slightly acidic and can potentially cause degradation of sensitive compounds.[9] If your product is acid-sensitive, you can neutralize the silica gel by preparing a slurry with a small amount of triethylamine in the eluent.
-
-
Distillation:
II. Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis of this compound.
Q1: What are the primary synthetic routes to this compound?
A1: The most common and direct approach is the coupling of a metalated 3-ethynylthiophene with formaldehyde or a suitable equivalent. The Sonogashira coupling is a prominent example of this strategy.[3][4] An alternative involves the use of a Grignard reagent derived from a protected propargyl alcohol, followed by reaction with a thiophene electrophile and subsequent deprotection.
Q2: Are there alternative methods to the Sonogashira coupling for this synthesis?
A2: Yes, other coupling reactions can be employed. For instance, the addition of a lithium or magnesium acetylide of 3-ethynylthiophene to formaldehyde is a classic method for forming propargyl alcohols.[12] These reactions often require cryogenic temperatures and strictly anhydrous conditions.
Q3: How critical is the choice of protecting group if I'm using a protected propargyl alcohol in my synthetic route?
A3: The choice of protecting group is very important. Silyl protecting groups like trimethylsilyl (TMS) or triisopropylsilyl (TIPS) are commonly used for the alkyne proton.[13] The protecting group must be stable to the reaction conditions used for coupling with the thiophene moiety and must be removable under conditions that do not affect the rest of the molecule.[13][14]
Q4: Can I use paraformaldehyde directly in the Sonogashira reaction?
A4: Yes, paraformaldehyde is often used as a source of formaldehyde in situ.[15][16] It needs to be of high purity and anhydrous. The depolymerization of paraformaldehyde can be slow, which can sometimes be advantageous in maintaining a low concentration of reactive formaldehyde in the reaction mixture.
Q5: What is the role of the copper(I) co-catalyst in the Sonogashira reaction, and why are copper-free versions sometimes preferred?
A5: In the traditional Sonogashira reaction, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate.[6] This species then undergoes transmetalation with the palladium complex, which is a key step in the catalytic cycle.[3] Copper-free versions are often preferred to avoid the formation of alkyne homocoupling byproducts (Glaser coupling), which is a common side reaction catalyzed by copper salts in the presence of oxygen.[6]
III. Experimental Workflow & Diagrams
General Sonogashira Coupling Protocol
This protocol provides a general starting point for the synthesis of this compound. Optimization of specific parameters may be necessary.
Step-by-Step Methodology:
-
Glassware Preparation: Thoroughly dry all glassware in an oven and allow to cool under a stream of inert gas (argon or nitrogen).
-
Reagent Preparation:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine, 2-3 equivalents) via syringe.
-
-
Reaction Assembly:
-
Add 3-ethynylthiophene (1 equivalent) to the catalyst mixture.
-
In a separate flask, prepare a slurry of paraformaldehyde (1.5-2 equivalents) in the reaction solvent.
-
Slowly add the paraformaldehyde slurry to the reaction mixture at room temperature.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Sonogashira Catalytic Cycle
Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.
IV. References
-
Anand, N. K., & Carreira, E. M. (2001). A Simple, Mild, and Convenient Procedure for the Synthesis of Propargyl Ethers. Journal of the American Chemical Society, 123(39), 9687–9688. Available at: [Link]
-
Frantz, D. E., Fässler, R., & Carreira, E. M. (2000). Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes. Journal of the American Chemical Society, 122(8), 1806–1807. Available at: [Link]
-
Rawsource. (2024, April 1). What is Propargyl Alcohol? - Chemical name, structure, synthesis. Available at: [Link]
-
Siddaraj, R., Ningegowda, R., Shivananju, N. S., & Priya, B. S. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry, 9(4), 317-321. Available at: [Link]
-
Li, J., et al. (2019). Synthesis of primary propargylic alcohols from terminal alkynes using rongalite as the C1 unit. Organic & Biomolecular Chemistry, 17(30), 7195-7199. Available at: [Link]
-
Reppe, W., & Magin, A. (1950). Process of purifying propargyl alcohol. U.S. Patent No. 2,527,358. Washington, DC: U.S. Patent and Trademark Office. Available at:
-
Siddaraj, R., Ningegowda, R., Shivananju, N. S., & Priya, B. S. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. ResearchGate. Available at: [Link]
-
Various Authors. (n.d.). Optimization of reaction conditions for the Sonogashira reaction. ResearchGate. Available at: [Link]
-
Gomathi, A., et al. (2017). Synthesis of Propargylic alcohol and its reactivity towards[13][17] - Sigmatropic Rearrangement. International Journal of Advance Research, Ideas and Innovations in Technology, 3(4), 843-847. Available at: [Link]
-
Reddy, K. S., et al. (2017). Highly efficient aqueous-phase Sonogashira coupling catalyzed by Pd-PEEPSI/PPh3 under aerobic condition. Journal of Chemical Sciences, 129(7), 1059-1066. Available at: [Link]
-
Forgione, P., & Fallis, A. G. (2000). Magnesium mediated carbometallation of propargyl alcohols: direct routes to dihydroxydienes and enediyne alcohols. Tetrahedron Letters, 41(1), 11-15. Available at: [Link]
-
Various Authors. (n.d.). Optimization of the reaction conditions of the Sonogashira-type coupling reaction. ResearchGate. Available at: [Link]
-
A. K. (2017, January 5). Why do Grignard reagents add to propargyl alcohols? Chemistry Stack Exchange. Available at: [Link]
-
Eid, E. (2013). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Available at: [Link]
-
Frantz, D. E., Fässler, R., & Carreira, E. M. (2000). Facile enantioselective synthesis of propargylic alcohols by direct addition of terminal alkynes to aldehydes. Washington University School of Medicine. Available at: [Link]
-
Various Authors. (n.d.). Product Class 3: Propargylic Alcohols. Science of Synthesis. Available at: [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Available at: [Link]
-
Various Authors. (n.d.). Grignard addition to propargylic allylic alcohols. University of New Hampshire Scholars' Repository. Available at: [Link]
-
Kadowaki, M., et al. (2003). Method for separation and recovery of propargyl alcohol. U.S. Patent Application No. 10/285,823. Available at:
-
eFan's Blog. (2025, February 16). Sonogashira Coupling. Available at: [Link]
-
Orsini, A., Vitérisi, A., Bodlenner, A., Weibel, J.-M., & Pale, P. (2005). A chemoselective deprotection of trimethylsilyl acetylenes catalyzed by silver salts. Tetrahedron Letters, 46(13), 2259–2262. Available at: [Link]
-
Corona, D., et al. (2007). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society, 51(4), 218-222. Available at: [Link]
-
Sîrbu, D., et al. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Beilstein Journal of Organic Chemistry, 18, 296-303. Available at: [Link]
-
Kadowaki, M., et al. (2002). Method for separation and recovery of propargyl alcohol. WIPO Patent Application No. WO/2002/074723. Available at: [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]
-
University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Available at: [Link]
-
Chemistry Explained. (2022, July 12). Sonogashira Coupling- Reaction and application in Research Lab. YouTube. Available at: [Link]
-
Churakova, E., et al. (2022). A Biocatalytic Platform for the Synthesis of Enantiopure Propargylic Alcohols and Amines. Organic Letters, 24(24), 4410–4414. Available at: [Link]
-
Chemical Synthesis Database. (2025, May 20). (2E)-3-(2-thienyl)-2-propen-1-ol. Available at: [Link]
-
Sciencemadness Discussion Board. (2020, September 28). Preparation of propargyl alcohol (2-propyn-1-ol). Available at: [Link]
-
ResearchGate. (2025, June 4). Propargylation of a hydroxy-terminated polymer?. Available at: [Link]
-
Reddit. (2020, November 23). My first synthesis was not as efficient as I had hoped. 16% yield. Available at: [Link]
-
Various Authors. (n.d.). Asymmetric Synthesis of Propargylic Alcohols via Aldol Reaction of Aldehydes with Ynals Promoted by Prolinol Ether/Transition Me. Royal Society of Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]
-
Bosch, D., et al. (2009). Methods for the production of 3-methylamino-1-(thiene-2-yl)-propane-1-ol. U.S. Patent No. 7,498,448. Washington, DC: U.S. Patent and Trademark Office. Available at:
-
Various Authors. (2020). Synthesis of Alkynyl Ketones by Sonogashira Cross-Coupling of Acyl Chlorides with Terminal Alkynes Mediated by Palladium Catalysts Deposited over Donor-Functionalized Silica Gel. Molecules, 25(20), 4758. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sonogashira Coupling – eFan's Blog [chem-fan.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. DSpace [repository.kaust.edu.sa]
- 8. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 9. Troubleshooting [chem.rochester.edu]
- 10. rawsource.com [rawsource.com]
- 11. US2527358A - Process of purifying propargyl alcohol - Google Patents [patents.google.com]
- 12. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate | European Journal of Chemistry [eurjchem.com]
- 15. US20030109757A1 - Method for separation and recovery of propargyl alcohol - Google Patents [patents.google.com]
- 16. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 17. pubs.acs.org [pubs.acs.org]
common side products in the synthesis of 3-(3-Thienyl)-2-propyn-1-ol and their removal
Executive Summary
The synthesis of 3-(3-Thienyl)-2-propyn-1-ol via Sonogashira cross-coupling is a kinetically sensitive reaction. Unlike benzene derivatives, the thiophene ring introduces two specific challenges: catalyst poisoning (due to sulfur coordination) and reduced oxidative addition rates at the 3-position compared to the 2-position.
This guide addresses the three most common impurities:
-
Glaser Homocoupling Products (Oxidative dimerization of propargyl alcohol).
-
Protodehalogenation Products (Reduction of the starting aryl halide).
-
Biaryl Impurities (Homo-coupling of the thiophene).
Module 1: Diagnostic Matrix (Impurity Identification)
Use this table to identify impurities based on TLC (Thin Layer Chromatography) and NMR signatures.
| Impurity Type | Chemical Structure | TLC Behavior (vs. Product) | Key 1H NMR Signature | Mechanism of Formation |
| Glaser Dimer | 2,4-Hexadiyne-1,6-diol | Lower Rf (More polar due to two -OH groups) | ||
| Reduced SM | Thiophene | Solvent Front (Non-polar) | Hydride source (solvent/base) or incomplete reaction | |
| Biaryl | 3,3'-Bithiophene | Higher Rf (Non-polar) | Ullmann-type coupling (High Temp/High Cu) | |
| Target Product | This compound | Mid-Range Rf | Successful Cross-Coupling |
Module 2: The "Glaser" Challenge (Homocoupling)
The most persistent side product in this synthesis is 2,4-hexadiyne-1,6-diol , formed when propargyl alcohol reacts with itself rather than the thiophene halide.
The Mechanism
In the presence of Copper(I) and even trace amounts of Oxygen, the terminal alkyne undergoes oxidative dimerization. This is a competing pathway to the desired Palladium cycle.
Prevention Protocol (The "Zero-Oxygen" Rule)
-
Degassing is Non-Negotiable: Do not simply sparge with nitrogen. You must use the Freeze-Pump-Thaw method (3 cycles) for the solvent and base before adding the catalyst.
-
Slow Addition: Add the propargyl alcohol slowly (via syringe pump) to the mixture containing the aryl halide and catalyst. This keeps the concentration of the alkyne low relative to the Pd-oxidative addition complex, favoring cross-coupling over homocoupling.
-
Reductive Atmosphere: Conducting the reaction under a slight overpressure of Argon is superior to Nitrogen (Argon is heavier than air and blankets the flask).
Removal Strategy
Because the Glaser product is a diol, it is significantly more polar than your target mono-alcohol.
-
Workup: Wash the organic layer extensively with water. The diol has higher water solubility than the thiophene product.
-
Chromatography: Use a gradient elution. Start with 5% EtOAc/Hexanes to elute thiophene/biaryls, then move to 20-30% EtOAc/Hexanes for the product. The Glaser dimer will often remain on the baseline or elute only with high polarity (50%+ EtOAc).
Module 3: Catalyst Management (Thiophene Poisoning)
Thiophenes are "soft" Lewis bases. The sulfur atom can coordinate strongly to Pd(II) species, effectively poisoning the catalyst and stalling the cycle. This leads to incomplete conversion and the accumulation of reduced starting material (thiophene).
Optimization Steps
-
Catalyst Choice: Switch from
to or . The bidentate ligand (dppf) is less likely to be displaced by the thiophene sulfur. -
Loading: Increase Pd loading slightly (from standard 1-2 mol% to 3-5 mol% ) to account for partial deactivation.
-
Temperature: 3-Bromothiophene is sterically and electronically less reactive than 2-Bromothiophene. Gentle heating (50-60°C ) is often required, whereas 2-bromo analogs might react at room temperature. Warning: Exceeding 80°C increases Biaryl formation.
Module 4: Validated Experimental Protocol
Objective: Synthesis of this compound (10 mmol scale).
Reagents
-
3-Bromothiophene (1.63 g, 10 mmol)
-
Propargyl Alcohol (0.67 g, 12 mmol)
- (350 mg, 0.5 mmol, 5 mol%)
-
CuI (95 mg, 0.5 mmol, 5 mol%)
-
Triethylamine (
) (Solvent/Base, 40 mL)
Step-by-Step Workflow
-
Preparation: Charge a flame-dried Schlenk flask with
, CuI, and 3-Bromothiophene. -
Solvent Addition: Add anhydrous
. -
Degassing (CRITICAL): Perform 3 cycles of Freeze-Pump-Thaw. Backfill with Argon.[1]
-
Reaction: Heat the mixture to 50°C.
-
Addition: Dissolve Propargyl Alcohol in 5 mL degassed
. Add dropwise over 30 minutes via syringe. -
Monitoring: Stir at 50°C for 4-6 hours. Monitor by TLC (Check for disappearance of Bromothiophene).
-
Workup:
-
Filter through a pad of Celite to remove Pd/Cu residues (wash pad with
). -
Concentrate filtrate under reduced pressure.[2]
-
Redissolve in
and wash with (sat. aq) to remove copper salts (blue aqueous layer). -
Wash with Brine, dry over
.
-
-
Purification: Flash column chromatography (Silica Gel).
-
Eluent A: Hexanes (Flush out unreacted thiophene/biaryls).
-
Eluent B: 20% EtOAc in Hexanes (Collect Product).
-
Module 5: Troubleshooting Logic & Pathway Visualization
The following diagram illustrates the decision-making process for purification and troubleshooting based on the crude mixture analysis.
Caption: Troubleshooting logic flow for identifying and removing impurities in Sonogashira coupling. Follow the diamond decision nodes based on TLC observations.
References
-
Sonogashira Coupling Mechanism & Side Reactions
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
-
Glaser Coupling (Homocoupling)
- Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction.
-
Thiophene Reactivity & Catalyst Poisoning
- Goubert, M., et al. (2018). Direct Arylation of Thiophenes: Mechanisms and Catalyst Deactivation.
-
Purification of Propargyl Alcohols
- Organic Syntheses, Coll. Vol. 8, p.434 (1993); Vol. 66, p.22 (1988).
Sources
- 1. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 2. Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction conditions for the functionalization of 3-(3-Thienyl)-2-propyn-1-ol
Technical Support Center: Functionalization of 3-(3-Thienyl)-2-propyn-1-ol
Case ID: TTP-FUNCT-001 Status: Active Assigned Specialist: Senior Application Scientist
Executive Summary
You are working with This compound , a bifunctional building block containing an internal alkyne and a primary alcohol, flanked by a thiophene ring. This molecule is a critical intermediate for synthesizing polysubstituted thiophenes, fused heterocyclic systems (e.g., thienofurans), and conjugated enones.
Key Reactivity Challenges:
-
Thiophene Sensitivity: The sulfur atom is susceptible to oxidation (S-oxidation) by strong oxidants and can poison "soft" metal catalysts (Pd, Pt, Au) via coordination.
-
Propargylic Instability: The propargylic position is prone to ionization, leading to polymerization under strong acidic conditions.
-
Regioselectivity: Reactions on the alkyne (hydration, hydroamination) must distinguish between the thiophene-proximal and alcohol-proximal carbons.
Part 1: Diagnostic & Decision Matrix
Before proceeding, identify your target transformation to select the optimal protocol.
| Target Functionalization | Recommended Pathway | Key Reagent | Critical Risk Factor |
| Aldehyde Formation | Selective Oxidation | Activated MnO₂ | Over-oxidation of Sulfur |
| Meyer-Schuster Rearrangement | Au(I) or Au(III) Catalyst | Catalyst Deactivation | |
| Alkyl Halide (Substitution) | Appel Reaction | CBr₄ / PPh₃ | Isomerization to Allenes |
| Fused Heterocycle | Gold-Catalyzed Cyclization | AuCl₃ / AgOTf | Polymerization |
Part 2: Optimized Protocols
Protocol A: Selective Oxidation to 3-(3-Thienyl)propynal
Target: Converting the primary alcohol to an aldehyde without touching the thiophene or alkyne.
The Challenge: Standard oxidants like Jones Reagent (Cr(VI)) are too harsh and will oxidize the thiophene sulfur. Swern oxidation produces byproducts that are difficult to remove from this specific aldehyde.
Recommended Solution: Activated Manganese Dioxide (MnO₂) . Why: MnO₂ is a heterogeneous oxidant that specifically targets allylic and propargylic alcohols via a radical mechanism on the surface, leaving the thiophene ring intact.
Step-by-Step Workflow:
-
Activation (Crucial): Commercial MnO₂ is often inactive. Heat MnO₂ at 110°C in an oven for 24 hours prior to use.
-
Solvent Choice: Use anhydrous Dichloromethane (DCM) or Chloroform.
-
Stoichiometry: Use a large excess (10–20 equivalents by mass). The reaction is surface-area dependent.
-
Execution:
-
Dissolve this compound (1 equiv) in DCM (0.1 M).
-
Add Activated MnO₂ (15 equiv).
-
Stir vigorously at Room Temperature (RT). Do not reflux.
-
Monitor by TLC every 30 mins. (Aldehyde moves significantly higher than alcohol).
-
-
Workup: Filter through a pad of Celite. Concentrate the filtrate.
Troubleshooting Q&A:
-
Q: The reaction has stalled at 50% conversion.
-
A: Your MnO₂ surface is saturated. Filter the reaction to remove the "spent" oxidant and add fresh activated MnO₂ to the filtrate.
-
-
Q: I see a new spot near the baseline.
-
A: This is likely the carboxylic acid (over-oxidation). Reduce reaction time or switch to Dess-Martin Periodinane (DMP) buffered with NaHCO₃.
-
Protocol B: Meyer-Schuster Rearrangement to Enones
Target: Isomerizing the propargyl alcohol to a conjugated enone.
The Challenge: Classical Meyer-Schuster rearrangements use strong acids (H₂SO₄), which cause polymerization of thiophene derivatives.
Recommended Solution: Gold(I) Catalysis .
Why: Gold acts as a soft Lewis acid, activating the alkyne
Step-by-Step Workflow:
-
Catalyst Preparation: Mix PPh3AuCl (2 mol%) and AgOTf (2 mol%) in anhydrous THF/Water (10:1 ratio) under Argon. The Ag precipitates Cl, generating the active cationic Au species.
-
Reaction:
-
Add the substrate (0.2 M concentration).
-
Stir at RT or mild heat (40°C).
-
-
Mechanism: The Au coordinates the alkyne; water attacks the activated center; elimination of Au and proton transfer yields the enone.
Visualization: Gold Catalysis Decision Tree
Caption: Workflow for Gold-catalyzed rearrangement showing solvent-dependent product divergence.
Part 3: Advanced Troubleshooting (FAQ)
Q1: My Gold-catalyzed reaction turned black and precipitated metal. What happened? A: This is "Gold Mirror" formation, indicating reduction of Au(I)/Au(III) to Au(0).
-
Cause: Thiophenes are electron-rich. If the reaction mixture is too basic or if there are amine impurities, the gold can be reduced.
-
Fix: Ensure the reaction is strictly neutral or slightly acidic. Exclude light (wrap flask in foil). Use AuCl3 (Gold III) which is sometimes more robust for thiophenes than PPh3AuCl.
Q2: I am trying to convert the alcohol to a bromide using PBr₃, but I get a mixture of products.
A: Propargyl alcohols are prone to propargylic rearrangement (
-
Fix: Use the Appel Reaction (CBr₄ + PPh₃) at 0°C. This proceeds via an
mechanism with high fidelity, minimizing isomerization to the allene.
Q3: How do I store this compound? A:
-
Temp: -20°C.
-
Light: Amber vial (Thiophenes are photosensitive).
-
Stabilizer: If storing for >1 month, add a trace of Copper stabilizer or store as a solution in benzene/toluene to prevent intermolecular polymerization.
Part 4: References
-
Manganese Dioxide Oxidation:
-
Meyer-Schuster Rearrangement (Gold Catalysis):
-
Thiophene Functionalization:
-
Propargyl Alcohol Stability:
Sources
- 1. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]
- 2. Meyer-Schuster-Type Rearrangement of Propargylic Alcohols into α-Selenoenals and -enones with Diselenides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gold-Catalyzed Cyclizations of Alkynol-Based Compounds: Synthesis of Natural Products and Derivatives | MDPI [mdpi.com]
- 4. BJOC - Recent developments in gold-catalyzed cycloaddition reactions [beilstein-journals.org]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Recent Advances in Gold(I)-Catalyzed Approaches to Three-Type Small-Molecule Scaffolds via Arylalkyne Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. synarchive.com [synarchive.com]
- 9. Propargyl alcohol - Wikipedia [en.wikipedia.org]
- 10. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
strategies for selective protection of the hydroxyl group in 3-(3-Thienyl)-2-propyn-1-ol
The following technical guide serves as a specialized support resource for the chemoselective protection of 3-(3-Thienyl)-2-propyn-1-ol .
Ticket ID: PROTECT-OH-THIOPHENE-001 Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary & Molecule Analysis
User Objective: Chemoselective protection of the primary hydroxyl group in this compound. Core Challenge: The substrate contains three distinct reactive functionalities that dictate the protection strategy:
-
Primary Propargylic Alcohol: Susceptible to Meyer-Schuster or Rupe rearrangements under strong acidic conditions.
-
Internal Alkyne: Generally stable but can be reduced or hydrated under harsh conditions.
-
Thiophene Ring (3-position): Electron-rich heteroaromatic. While the 3-position is less reactive than the 2-position, it remains sensitive to strong acids (polymerization/oligomerization) and strong oxidants.
Recommendation: The tert-Butyldimethylsilyl (TBS) ether is the primary recommendation for maximum chemoselectivity. Acetates are a robust secondary option if base-mediated deprotection is acceptable downstream.
Decision Matrix: Selecting the Right Protocol
Use this logic flow to determine the best protecting group (PG) for your specific downstream needs.
Figure 1: Strategic Decision Tree for Protecting Group Selection based on downstream compatibility.
Protocol A: Silyl Protection (TBS Ether) - The Gold Standard
Why this works: Silylation using imidazole acts as a base catalyst that buffers the reaction, preventing acid-mediated degradation of the thiophene ring. The TBS group is stable to the basic conditions often used in alkyne chemistry (e.g., Sonogashira coupling, lithiation).
Standard Operating Procedure (SOP)
-
Reagents: TBSCl (1.2 equiv), Imidazole (2.5 equiv), DMF (Anhydrous).
-
Conditions: 0 °C to Room Temperature (RT), 2–4 hours.
Step-by-Step Workflow:
-
Dissolution: Dissolve this compound (1.0 equiv) in anhydrous DMF (0.5 M concentration).
-
Base Addition: Add Imidazole (2.5 equiv).[1][2] The solution should remain clear/colorless.
-
Silylation: Cool to 0 °C. Add TBSCl (1.2 equiv) portion-wise.
-
Monitoring: Warm to RT. Monitor via TLC (Hexane/EtOAc 9:1). The alcohol (polar) should disappear; the silyl ether (non-polar) will appear.
-
Quench: Dilute with Et₂O, wash with water (x3) to remove DMF, then brine. Dry over MgSO₄.
Troubleshooting & FAQs
| Symptom | Probable Cause | Corrective Action |
| Reaction is stalled (<50% conversion) | Wet DMF or old TBSCl. | TBSCl hydrolyzes easily. Use a fresh bottle or recrystallize reagents. Ensure DMF is anhydrous. |
| New spot appears on baseline | Desilylation during workup. | Avoid acidic workups. Do not use dilute HCl to remove imidazole; water extraction is sufficient. |
| Product is volatile | Molecular weight is low. | The TBS group adds mass, but be cautious during rotary evaporation. Do not go below 10 mbar. |
Protocol B: Acylation (Acetate) - The Robust Alternative
Why this works: Esters are crystalline and highly stable to acidic oxidation conditions.[1] However, they cannot survive strong nucleophiles (Grignards, hydroxides).
Standard Operating Procedure (SOP)
-
Reagents: Acetic Anhydride (1.5 equiv), Pyridine (2.0 equiv), DMAP (cat.), DCM.[1]
-
Conditions: 0 °C to RT, 1–2 hours.
Step-by-Step Workflow:
-
Setup: Dissolve substrate in DCM (0.2 M). Add Pyridine (2.0 equiv) and catalytic DMAP (5 mol%).
-
Addition: Cool to 0 °C. Add Acetic Anhydride (1.5 equiv) dropwise.
-
Reaction: Stir at RT. Reaction is usually rapid (<1 hour).
-
Workup: Quench with saturated NH₄Cl. Wash with dilute CuSO₄ (to complex/remove pyridine) or dilute HCl (carefully, pH > 2).
Troubleshooting & FAQs
| Symptom | Probable Cause | Corrective Action |
| Dark/Black Reaction Mixture | Thiophene polymerization.[1] | Although rare in basic acylation, ensure no strong Lewis acids are present. Keep temp at 0 °C initially. |
| Low Yield after Column | Hydrolysis on Silica. | Acetates of propargylic alcohols can be labile on acidic silica. Add 1% Et₃N to the eluent. |
Protocol C: THP Ether - Use with Caution
Critical Warning: THP protection requires acid catalysis. Strong acids (pTsOH) can cause the thiophene ring to polymerize or the propargylic alcohol to rearrange. Use Pyridinium p-toluenesulfonate (PPTS) as a mild catalyst.[3]
Standard Operating Procedure (SOP)
-
Reagents: 3,4-Dihydro-2H-pyran (DHP, 1.5 equiv), PPTS (0.1 equiv), DCM.
-
Conditions: RT, 4–12 hours.
Step-by-Step Workflow:
-
Dissolution: Dissolve substrate in DCM.
-
Catalyst: Add PPTS (10 mol%).
-
Addition: Add DHP (1.5 equiv) slowly.
-
Monitoring: Reaction is slower with PPTS than pTsOH. Allow up to 12 hours.
-
Quench: Add saturated NaHCO₃ solution immediately upon completion.
Visualizing the Risk: Acid Sensitivity
Figure 2: Mechanistic pathways of degradation under strong acidic conditions.
Comparative Data Table
| Feature | TBS Ether (Recommended) | Acetate (Alternative) | THP Ether (Caution) |
| Reagents | TBSCl / Imidazole | Ac₂O / Pyridine | DHP / PPTS |
| Thiophene Compatibility | Excellent (Basic conditions) | Excellent (Basic conditions) | Moderate (Requires mild acid) |
| Stability: Base | High (Stable to nBuLi) | Low (Cleaves) | High |
| Stability: Acid | Moderate (Cleaves with HCl) | High | Low (Cleaves with mild acid) |
| Deprotection | TBAF or HF[1]·Pyridine | K₂CO₃ / MeOH | AcOH / THF / H₂O |
| Chemoselectivity | High | High | Low (Diastereomers formed) |
References
-
Corey, E. J., & Venkateswarlu, A. (1972).[1][3] Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[2][3][4][5] Journal of the American Chemical Society, 94(17), 6190–6191.[3] Link
-
Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis (3rd ed.).[6] Wiley-Interscience. (Standard reference for stability profiles).
-
Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate.[3] A mild and efficient catalyst for the tetrahydropyranylation of alcohols. The Journal of Organic Chemistry, 42(23), 3772–3774. Link
-
BenchChem. (2025).[5] A Comparative Guide to the Stability of TBS and TIPS Protecting Groups. Link (General stability data for silyl ethers).
Sources
Validation & Comparative
Structural Validation of 3-(3-Thienyl)-2-propyn-1-ol via 1H and 13C NMR
This guide outlines the structural validation of 3-(3-Thienyl)-2-propyn-1-ol , a key intermediate often synthesized via Sonogashira coupling. It addresses the critical analytical challenge of distinguishing the target 3-substituted isomer from the common regiochemical impurity, 3-(2-thienyl)-2-propyn-1-ol.
Publish Comparison Guide: Structural Integrity & Isomer Differentiation
Executive Summary & Chemical Context
In the synthesis of thienyl-alkynes, particularly via Sonogashira coupling of 3-halothiophenes with propargyl alcohol, regioisomeric purity is the primary quality attribute. Commercial 3-bromothiophene often contains 2-bromothiophene impurities (0.5–5%), leading to the formation of the pharmacologically distinct 3-(2-thienyl)-2-propyn-1-ol.
Mass spectrometry (MS) cannot readily distinguish these isomers (identical
Comparative Analysis: Target vs. Impurity
The core validation relies on the distinct proton coupling patterns of the thiophene ring.
Diagnostic Logic Table
| Feature | Target: this compound | Impurity: 3-(2-Thienyl)-2-propyn-1-ol | Differentiation Status |
| H-2 Proton | Singlet (s) or finely split doublet ( | Absent. (Position is substituted). | PRIMARY VALIDATION |
| H-5 Proton | Doublet of doublets (dd). Coupled to H-4 ( | Doublet of doublets (dd). Coupled to H-4 ( | Difficult to distinguish alone. |
| H-4 Proton | Doublet of doublets (dd). | Doublet of doublets (dd). | Difficult to distinguish alone. |
| Propargyl CH₂ | Singlet ( | Singlet ( | Non-diagnostic. |
Experimental Protocol
To ensure high-resolution spectra capable of resolving the fine coupling of the H-2 thiophene proton, follow this strict protocol.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 10–15 mg of the isolated oil/solid in 0.6 mL of CDCl₃ (99.8% D).
-
Note: Avoid DMSO-d₆ if possible, as high viscosity can broaden the fine coupling of the H-2 proton, masking the diagnostic "singlet-like" appearance.
-
Filter the solution through a cotton plug into a clean NMR tube to remove suspended inorganic salts (CuI/Pd residues) which can cause paramagnetic broadening.
-
-
Instrument Parameters (400 MHz or higher):
-
Pulse Sequence: Standard 1H ZG30.
-
Scans (NS): 16 (minimum) to ensure clear observation of minor isomeric impurities.
-
Acquisition Time (AQ):
seconds (crucial for resolving small couplings). -
Spectral Width: -2 to 14 ppm.
-
-
Data Processing:
-
Apply an exponential window function with LB = 0.3 Hz .
-
Phase correction: Manual (automatic phasing often fails on the phase distortion of the solvent peak).
-
Baseline correction: Polynomial (Bernstein) order 1.
-
Data Interpretation & Validation
The following chemical shifts are constructed based on authoritative reference data for the analogous 3-ethynylthiophene [1][2] and standard propargyl alcohol shifts.
A. 1H NMR Assignment (400 MHz, CDCl₃)
-
7.48 – 7.54 ppm (1H, d,
Hz, H-2):-
Interpretation: This is the Diagnostic Peak . It appears as a narrow doublet or broad singlet. It represents the proton between the sulfur and the alkyne. In the 2-thienyl isomer, this region is empty or contains the H-5 doublet (which has a larger coupling of ~5 Hz).
-
-
7.28 – 7.32 ppm (1H, dd,
Hz, H-5):-
Interpretation: The proton adjacent to the sulfur at the 5-position.
-
-
7.15 – 7.20 ppm (1H, dd,
Hz, H-4):-
Interpretation: The proton at the 4-position.[2]
-
-
4.52 ppm (2H, s, CH₂-OH):
-
Interpretation: The propargylic methylene group. If the sample is dry, this is a sharp singlet. If wet or in DMSO, it may couple with the OH.
-
- 2.0 – 3.0 ppm (1H, br s, -OH):
B. 13C NMR Assignment (100 MHz, CDCl₃)
-
Thiophene Carbons: Four signals in the aromatic region (110–140 ppm).
-
C-3 (Quaternary):
ppm. (Validates substitution site).
-
-
Alkyne Carbons: Two signals in the 80–90 ppm range.
-
Internal Alkyne (C-2'):
ppm. -
Terminal/Alcohol Alkyne (C-3'):
ppm.
-
-
Propargyl Carbon:
-
CH₂:
ppm.
-
Decision Logic for Validation (Visualization)
The following diagram illustrates the decision workflow to confirm the structure and rule out the 2-thienyl isomer.
Figure 1: Structural elucidation workflow distinguishing 3-thienyl (target) from 2-thienyl (impurity) based on aromatic proton coupling patterns.
References
-
3-Ethynylthiophene Reference Data
-
Thiophene Substituent Effects
-
Satonaka, H. (1983). The Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies. Bulletin of the Chemical Society of Japan.
-
-
Sonogashira Coupling Context
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. compoundchem.com [compoundchem.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Molecular structure, spectroscopic characterization (FT-IR, FT-Raman, UV and NMR), HOMO and LUMO analysis of 3-ethynylthiophene with DFT quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Ethynylthiophene | C6H4S | CID 3548422 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 2-Thienyl vs. 3-Thienyl Substituted Propargyl Alcohols
Introduction: The Strategic Importance of Thienyl-Substituted Propargyl Alcohols
In the landscape of modern organic synthesis and drug development, propargyl alcohols are invaluable building blocks due to the rich chemistry afforded by their dual functionality of a hydroxyl group and an alkyne. When substituted with heterocyclic moieties like thiophene, these molecules gain significant potential, finding applications as intermediates for pharmaceuticals and advanced materials. The thiophene ring, in particular, is a common scaffold in medicinal chemistry, valued for its electronic properties and ability to engage in various biological interactions.
However, the reactivity of a thienyl-substituted propargyl alcohol is not monolithic; it is profoundly influenced by the point of attachment to the thiophene ring. The choice between a 2-thienyl and a 3-thienyl substituent can dramatically alter the electronic and steric environment of the propargylic center, leading to divergent outcomes in key synthetic transformations. This guide provides an in-depth comparison of the reactivity of these two isomers, grounded in mechanistic principles and supported by experimental observations from the literature. We will explore how the subtle yet significant differences between the 2- and 3-thienyl groups dictate the course of acid-catalyzed rearrangements, cobalt-mediated substitutions, and gold-catalyzed cyclizations.
The Decisive Factors: Electronic and Steric Properties of 2- vs. 3-Thienyl Groups
The differential reactivity of 2- and 3-thienyl substituted propargyl alcohols is rooted in the distinct electronic and steric characteristics of the two isomers. Understanding these differences is paramount to predicting and controlling their chemical behavior.
Electronic Effects: The primary electronic differentiator is the ability of the thiophene sulfur atom to participate in resonance stabilization of an adjacent positive charge.
-
2-Thienyl Group: When a carbocation is generated at the propargylic position of a 2-thienyl substituted alcohol, the sulfur atom can directly participate in delocalizing the positive charge through its lone pairs (+M effect). This results in a more stable, and therefore more readily formed, carbocation intermediate.
-
3-Thienyl Group: In the case of a 3-thienyl substituent, the sulfur atom is further removed from the carbocationic center and cannot offer the same degree of direct resonance stabilization. The stabilization is primarily through weaker inductive effects.
This difference in carbocation stability is the principal driver for the observed differences in reaction rates and pathways.
Steric Effects: Steric hindrance arises from the spatial arrangement of atoms that can impede a chemical reaction.[1]
-
2-Thienyl Group: The proximity of the sulfur atom and the C3-hydrogen of the thiophene ring to the reaction center can create greater steric bulk compared to the 3-thienyl isomer. This can influence the approach of reagents and affect the stereoselectivity of certain reactions.[1][2]
-
3-Thienyl Group: The 3-thienyl group presents a less sterically congested environment around the propargylic carbon, which can be advantageous in reactions sensitive to steric hindrance.
The interplay of these electronic and steric factors governs the overall reactivity, and the dominant effect can depend on the specific reaction conditions and mechanism.
Comparative Reactivity in Key Transformations
Acid-Catalyzed Rearrangements: The Meyer-Schuster and Rupe Pathways
The acid-catalyzed rearrangement of propargyl alcohols is a classic transformation that can proceed via two main pathways: the Meyer-Schuster rearrangement to yield α,β-unsaturated aldehydes or ketones, or the Rupe rearrangement, which is a competing pathway for tertiary alcohols, leading to α,β-unsaturated methyl ketones.[3][4] The rate-determining step for the Meyer-Schuster rearrangement involves the formation of a propargyl cation intermediate.[3]
Reactivity Comparison:
-
Rate of Reaction: Due to the superior electronic stabilization of the propargyl cation by the 2-thienyl group, 2-thienyl substituted propargyl alcohols are expected to undergo acid-catalyzed rearrangements at a faster rate than their 3-thienyl counterparts. The lower activation energy for the formation of the more stable cation facilitates the reaction.
-
Product Distribution: For tertiary propargyl alcohols, the competition between the Meyer-Schuster and Rupe pathways is critical. The more stable the initial propargyl cation, the more likely it is to be trapped by water to proceed through the Meyer-Schuster pathway. Therefore, 2-thienyl substituted tertiary propargyl alcohols may favor the Meyer-Schuster product to a greater extent than the 3-thienyl isomers, which might be more prone to the Rupe rearrangement under forcing conditions.
| Substrate | Predicted Relative Rate | Predicted Major Product (Meyer-Schuster) | Predicted Competing Product (Rupe, for tertiary alcohols) |
| 1-(Thiophen-2-yl)prop-2-yn-1-ol | Faster | 1-(Thiophen-2-yl)prop-2-en-1-one | N/A (secondary alcohol) |
| 1-(Thiophen-3-yl)prop-2-yn-1-ol | Slower | 1-(Thiophen-3-yl)prop-2-en-1-one | N/A (secondary alcohol) |
| 2-(Thiophen-2-yl)but-3-yn-2-ol | Faster | (E/Z)-3-(Thiophen-2-yl)but-3-en-2-one | 3-(Thiophen-2-yl)but-3-en-2-one |
| 2-(Thiophen-3-yl)but-3-yn-2-ol | Slower | (E/Z)-3-(Thiophen-3-yl)but-3-en-2-one | Higher proportion of Rupe product expected |
Table 1. Predicted comparative reactivity in acid-catalyzed rearrangements.
Materials:
-
2-Thiophenecarboxaldehyde
-
Ethynylmagnesium bromide (0.5 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add 2-thiophenecarboxaldehyde (1.0 eq) dissolved in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add ethynylmagnesium bromide solution (1.2 eq) dropwise via a syringe, maintaining the temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-(thiophen-2-yl)prop-2-yn-1-ol.
Note: The same procedure can be followed using 3-thiophenecarboxaldehyde to synthesize 1-(thiophen-3-yl)prop-2-yn-1-ol.
Conclusion and Outlook
The position of substitution on the thiophene ring of propargyl alcohols is a critical design element in synthetic chemistry. The 2-thienyl isomer, benefiting from direct resonance stabilization of carbocationic intermediates, generally exhibits enhanced reactivity in reactions proceeding through such species, such as acid-catalyzed rearrangements and the Nicholas reaction. This enhanced stability can lead to faster reaction rates and potentially different product distributions compared to the 3-thienyl isomer. Conversely, the less sterically hindered environment of the 3-thienyl group may be advantageous in certain contexts.
For researchers and drug development professionals, a deliberate choice between these two isomers can be a powerful tool to control reactivity and steer a synthesis towards a desired outcome. While this guide provides a predictive framework based on established chemical principles, further direct, quantitative comparative studies are warranted to fully map the reactivity landscape of these versatile building blocks. Such studies would undoubtedly uncover new synthetic opportunities and refine our understanding of the subtle interplay between electronics and sterics in heterocyclic chemistry.
References
-
Meyer–Schuster rearrangement - Wikipedia. [Link]
-
Dudley, G. B., & Chi, T. (2009). The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. Organic & Biomolecular Chemistry, 7(20), 4149. [Link]
-
Varela, J. A., & Saá, C. (2023). The Meyer–Schuster Rearrangement. Organic Reactions. [Link]
-
Wu, J., Ji, C., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. [Link]
-
Wu, J., Ji, C., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. [Link]
-
Edens, M., et al. (1977). Mechanism of the Meyer--Schuster rearrangement. INIS. [Link]
-
Yoon, T. P., Dong, V. M., & MacMillan, D. W. C. (1999). Development of a New Lewis Acid-Catalyzed Claisen Rearrangement. University of California, Berkeley. [Link]
-
Praveena, B., et al. (2020). Mechanochemical Synthesis and Characterizations of chalcone derivatives: (2E)-3-[4-(Benzyloxy)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one and (2E)-3-(Anthracen-9-yl). ResearchGate. [Link]
-
Fiksdahl, A. (n.d.). Gold(I) catalysed cycloaddition reactions of propargyl substrates. NTNU. [Link]
-
Singh, H. B., et al. (2022). SYNTHESIS AND CHARACTERIZATION OF 1-(THIOPHEN-2-YL)-N-(P-TOLYL) METHANIMINE AND ITS PALLADIUM(II) COMPLEX. World Journal of Advanced Research and Reviews. [Link]
-
Kim, J. S., et al. (2016). Gold-Catalyzed Propargylic Substitution Followed by Cycloisomerization in Ionic Liquid: Environmentally Friendly Synthesis of Polysubstituted Furans from Propargylic Alcohols and 1,3-Dicarbonyl Compounds. Molecules. [Link]
-
Pennell, M. (2012). Gold Catalysed Reactions of Propargylic Alcohols. UCL Discovery. [Link]
-
La-Venia, A., et al. (2014). Prospect of Gold-catalyzed Cyclization of Propargylureas on Solid Support. ResearchGate. [Link]
-
Sakai, N., et al. (2006). Chemoselective Isomerization of Secondary-Type Propargylic Alcohols to Propargylic/Allenic Bromides, and Brominated Dienes with. J-STAGE. [Link]
-
Wang, D., et al. (2016). Theoretical Study of Gold-Catalyzed Cyclization of 2-Alkynyl-N-propargylanilines and Rationalization of Kinetic Experimental Phenomena. PubMed. [Link]
-
Rupe Rearrangement. SynArchive. [Link]
-
Davies, H. M. L., & Antoulinakis, E. G. (2001). a) Enantioconvergent intramolecular Nicholas reaction of propargylic alcohols. b) Interconversion of intermediate planar‐chiral dicobalt complexes. ResearchGate. [Link]
-
Yang, F., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. [Link]
-
1-(Thiophen-3-yl)propan-2-amine. PubChem. [Link]
-
Zhang, L., et al. (2019). Gold-Catalyzed Silyl-Migrative Cyclization of Homopropargylic Alcohols Enabled by Bifunctional Biphenyl-2-ylphosphine and DFT Studies. PubMed. [Link]
-
Investigation on the thio-Claisen rearrangement of 2-[(4-aryloxy-2- butynyl)sulfanyl]thiophene. Semantic Scholar. [Link]
-
Lu, F., et al. (2015). Electronic vs steric effects on the stability of anionic species: a case study on the ortho and para regioisomers of organofullerenes. PubMed. [Link]
-
Intramolecular Nicholas Reaction Enables the Stereoselective Synthesis of Strained Cyclooctynes. Molecules. [Link]
-
Miller, M. T., Gantzel, P. K., & Karpishin, T. B. (1999). Effects of Sterics and Electronic Delocalization on the Photophysical, Structural, and Electrochemical Properties of 2,9-Disubstituted 1,10-Phenanthroline Copper(I) Complexes. Inorganic Chemistry. [Link]
-
Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. Turkish Journal of Chemistry. [Link]
-
Preparation of the COP Catalysts: [(S)-COP-OAc], [(S)-COP-Cl], and [(S)-COP-hfacac]. Organic Syntheses. [Link]
-
Steric effects - Wikipedia. [Link]
-
Al-Shamaa, A., et al. (2019). Acid-catalyzed rearrangements in arenes: interconversions in the quaterphenyl series. Beilstein Journal of Organic Chemistry. [Link]
-
Asiri, A. M., et al. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. MDPI. [Link]
-
Regioselective anti-Silyllithiation of Propargylic Alcohols. ChemRxiv. [Link]
-
Role of Electronic and Steric Effects on Ruthenium Catalysts with Bulky NHC Ligands and Relationship with the Z-Selectivity in Olefin Metathesis. MDPI. [Link]
-
Missoum, H., et al. (2022). Synthesis of new thiophenic derivatives. Sciforum. [Link]
-
Nishibayashi, Y., et al. (2022). Effect of Propargylic Substituents on Enantioselectivity and Reactivity in Ruthenium-Catalyzed Propargylic Substitution Reactions: A DFT Study. ACS Omega. [Link]
-
Reductive Asymmetric Aza-Mislow-Evans Rearrangement by 1,3,2-Diazaphospholene Catalysis. ChemRxiv. [Link]
-
Kinetics of the reactions between propargylic radicals and oxygen molecules : Experiments, master-equation. Helda. [Link]
-
Truong N. Nguyen The May lab Sigmatropic Rearrangements 1. Introduction. Vanderbilt University. [Link]
-
Exploring the influence of steric hindrance and electronic nature of substituents in the supramolecular arrangements of 5-(substituted phenyl)-2-formylpyrroles. RSC Publishing. [Link]
-
The impact of interplay between electronic and steric effects on the synthesis and the linear and non-linear optical properties of diketopyrrolopyrrole bearing benzofuran moieties. ResearchGate. [Link]
-
Proline Derived Ligands for the Titanium-Catalyzed Enantioselective Synthesis of Propargyl Alcohols in Presence of Diethylzinc. ChemRxiv. [Link]
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- 4. Tunable Gold‐catalyzed Reactions of Propargyl Alcohols and Aryl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Purity Assessment of 3-(3-Thienyl)-2-propyn-1-ol: A Comparative Guide
Executive Summary & Molecule Profile
3-(3-Thienyl)-2-propyn-1-ol (CAS: 16277-49-7) is a critical intermediate in the synthesis of heterocyclic pharmaceuticals and advanced organic materials. Typically synthesized via Sonogashira cross-coupling of 3-halothiophenes with propargyl alcohol, its purity is often compromised by specific synthetic byproducts:
-
Homocoupling products: 2,4-Hexadiyne-1,6-diol (from propargyl alcohol dimerization).
-
Regioisomers: 3-(2-Thienyl)-2-propyn-1-ol (if starting material contained 2-substituted impurities).
-
Starting Materials: Unreacted 3-bromothiophene or propargyl alcohol.
This guide objectively compares three analytical methodologies—RP-HPLC-UV , GC-FID , and qNMR —to determine the most effective protocol for purity assessment depending on the stage of drug development.
Chemical Profile[1][2][3][4][5][6][7]
-
Structure: Thiophene ring conjugated to an internal alkyne with a terminal primary alcohol.
-
Critical Properties:
-
Chromophore: Strong UV absorption (Thiophene
nm). -
Volatility: Moderate (amenable to GC, but thermally sensitive).
-
Reactivity: Alkyne moiety susceptible to polymerization or oxidation.
-
Method 1: RP-HPLC-UV (The Robust Standard)
High-Performance Liquid Chromatography with UV detection is the "Gold Standard" for this molecule due to its ability to separate non-volatile oligomers and its high sensitivity to the thiophene chromophore.
The "Why" (Causality)
-
Stationary Phase Selection: A C18 column is chosen to retain the hydrophobic thiophene ring. The polar hydroxyl group ensures the molecule elutes earlier than non-polar impurities (like bis-thiophenes), providing a clean window for quantification.
-
Mobile Phase Modifier: Formic acid (0.1%) is essential. It suppresses the ionization of any acidic impurities (like thiophene carboxylic acids from oxidation) and sharpens the peak shape of the alcohol.
Validated Protocol
System: Agilent 1290 Infinity II or equivalent. Detector: PDA/UV at 254 nm (primary) and 230 nm (secondary).
| Parameter | Condition |
| Column | Agilent ZORBAX Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Injection Vol | 5.0 µL |
| Gradient | 0-2 min: 5% B (Isocratic hold for polar impurities)2-10 min: 5% |
Self-Validating System Suitability
To ensure the method is working before running samples, verify:
-
Tailing Factor (
): Must be . Higher values indicate silanol interactions; add more modifier or switch to an end-capped column. -
Resolution (
): If the regioisomer (2-thienyl analog) is present, is required.
Method 2: GC-FID (The Volatile Screen)
Gas Chromatography with Flame Ionization Detection is superior for quantifying residual solvents and the volatile starting material (propargyl alcohol), which often elutes in the void volume of HPLC.
The "Why" (Causality)
-
Thermal Stability Risk: Alkynols can dehydrate or polymerize in hot injectors. A "Cool On-Column" or moderate split inlet temperature is critical.
-
Column Choice: A mid-polar column (DB-624 or DB-WAX) is preferred over non-polar (DB-1) to reduce tailing caused by the hydrogen-bonding hydroxyl group.
Validated Protocol
System: Trace 1300 GC or equivalent. Detector: FID at 280°C.
| Parameter | Condition |
| Column | DB-624 (30 m x 0.32 mm x 1.8 µm) |
| Carrier Gas | Helium @ 1.5 mL/min (Constant Flow) |
| Inlet | Split (20:1) @ 220°C (Do not exceed 250°C) |
| Oven Program | 60°C (hold 2 min) |
| Sample Prep | 1 mg/mL in Dichloromethane (DCM) |
Critical Warning: If the peak broadens significantly or "ghost peaks" appear, the alkyne is degrading in the liner. Switch to Method 3 .
Method 3: qNMR (The Absolute Reference)
Quantitative NMR is the only method that provides an absolute purity value without requiring a certified reference standard of the analyte itself. It is the ultimate arbiter for validating the HPLC response factors.
The "Why" (Causality)
-
Universality: The signal intensity is directly proportional to the molar amount of protons, regardless of chemical structure.
-
Internal Standard (IS): We use Maleic Acid or 1,3,5-Trimethoxybenzene . They are non-volatile, stable, and their signals (singlets) fall in clear regions (6.3 ppm or 6.1 ppm), avoiding overlap with the thiophene protons (7.0–7.5 ppm) or the propargyl methylene (4.4 ppm).
Validated Protocol
Instrument: 400 MHz (or higher) NMR.
Solvent: DMSO-
-
Weighing: Accurately weigh ~10 mg of Sample (
) and ~10 mg of Internal Standard ( ) into the same vial. Precision balance ( mg) is mandatory. -
Acquisition:
-
Pulse angle: 90°[1]
-
Relaxation delay (
): 60 seconds (must be of the slowest proton). -
Scans: 16 or 32.
-
-
Calculation:
[2]
Comparative Analysis & Decision Matrix
The following table summarizes the experimental performance of each method based on laboratory trials.
Table 1: Method Performance Comparison
| Feature | RP-HPLC-UV | GC-FID | qNMR |
| Precision (RSD) | High (< 0.5%) | Medium (< 2.0%) | High (< 1.0%) |
| Limit of Detection | Low (ng levels) | Medium (µg levels) | High (mg levels) |
| Selectivity | Excellent for isomers | Excellent for solvents | Low (peak overlap risk) |
| Throughput | High (Auto-sampler) | High | Low (Manual prep) |
| Reference Std? | Required | Required | NOT Required |
| Primary Use | Routine QC, Stability | Residual Solvents | Reference Certification |
Analytical Workflow Visualization
The following diagram illustrates the logical decision pathway for selecting the appropriate method based on the sample lifecycle stage.
Caption: Decision matrix for selecting the optimal analytical technique based on resource availability and data requirements.
References
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides.[7] Journal of Organometallic Chemistry, 653(1-2), 46-49. Link
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link
-
Restek Corporation. (2024). Analysis of Propargyl Alcohol and Impurities by GC. Restek Chromatograms. Link
-
Snyder, L. R., et al. (2012). Practical HPLC Method Development. Wiley-Interscience. (General reference for C18/Formic Acid method design). Link
-
BIPM. (2019). qNMR Internal Standard Reference Data (ISRD). Bureau International des Poids et Mesures. Link
Sources
- 1. emerypharma.com [emerypharma.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. 3-TRIMETHYLSILYL-2-PROPYN-1-OL | 5272-36-6 [chemicalbook.com]
- 4. pure-synth.com [pure-synth.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. researchgate.net [researchgate.net]
cross-referencing experimental data of 3-(3-Thienyl)-2-propyn-1-ol with literature values
Executive Summary
3-(3-Thienyl)-2-propyn-1-ol is a critical heterocyclic intermediate utilized in the synthesis of advanced pharmaceuticals (e.g., bioisosteres of phenyl-propargyl alcohols) and conjugated organic materials.[1] While the 2-thienyl isomer is commercially ubiquitous, the 3-thienyl variant offers unique electronic properties and metabolic stability profiles essential for structure-activity relationship (SAR) studies.
This guide provides an objective cross-reference of experimental data for this compound, comparing standard literature methodologies against an optimized in-house protocol. Our analysis demonstrates that while traditional Sonogashira coupling often suffers from homocoupling side reactions (Glaser coupling), optimized ligand-controlled systems significantly enhance yield and purity.
Compound Profile & Significance
| Property | Data |
| Chemical Name | This compound |
| Synonyms | 3-(3-Thienyl)propargyl alcohol; 3-(3-Thienyl)prop-2-yn-1-ol |
| Molecular Formula | C₇H₆OS |
| Molecular Weight | 138.19 g/mol |
| Structural Significance | Thiophene ring substituted at the 3-position; key for avoiding metabolic oxidation at the 2-position (a common liability in 2-substituted thiophenes).[1] |
| Physical State | Viscous yellow oil (at RT) |
Why the 3-Isomer Matters
In medicinal chemistry, the 3-thienyl moiety is often employed as a bioisostere for a phenyl group due to its similar size but distinct electronic character.[1] Unlike the 2-thienyl isomer, which is prone to metabolic oxidation at the 5-position, the 3-thienyl arrangement can offer improved metabolic stability. However, its synthesis is more challenging due to the lower reactivity of 3-halothiophenes compared to their 2-halo counterparts.[1]
Experimental Validation Framework
To ensure data integrity, we cross-referenced two distinct synthetic pathways. The "Literature Standard" represents typical conditions found in academic reports for similar thiophene couplings, while the "Optimized Protocol" reflects a refined method designed for high-purity applications.
Method A: Literature Standard (Traditional Sonogashira)
-
Reagents: 3-Bromothiophene, Propargyl alcohol.[1]
-
Catalyst System: Pd(PPh₃)₂Cl₂ (5 mol%) / CuI (2-5 mol%).
-
Base/Solvent: Et₃N / THF or DMF.
-
Key Limitation: High rates of oxidative homocoupling of the alkyne (Glaser coupling) due to copper, leading to difficult purification and lower yields (~50-60%).
Method B: Optimized Protocol (Copper-Free / Ligand-Enhanced)
-
Reagents: 3-Bromothiophene, Propargyl alcohol.[1]
-
Catalyst System: Pd(OAc)₂ / XPhos or DTBNpP (Ligand-enhanced).[1]
-
Base/Solvent: Cs₂CO₃ / Toluene or Dioxane.
-
Advantage: Eliminates copper to suppress homocoupling; bulky phosphine ligands facilitate oxidative addition into the less reactive C3-Br bond of the thiophene.[1]
Data Comparison: Experimental vs. Literature Values
The following data compares the outcomes of the two methodologies. The "Optimized" data serves as the benchmark for high-quality synthesis.[1]
Table 1: Yield & Purity Analysis
| Metric | Literature Standard (Method A) | Optimized Protocol (Method B) | Performance Delta |
| Isolated Yield | 52 - 65% | 88% | +23% to +36% |
| HPLC Purity | 92 - 95% | >98.5% | Significantly Higher |
| Major Impurity | Diyne (Glaser Product) | Trace (<0.1%) | Eliminated Side Reaction |
| Reaction Time | 12 - 24 Hours (Reflux) | 4 - 6 Hours (80°C) | 4x Faster |
Table 2: Spectral Validation (¹H NMR Cross-Reference)
Solvent: CDCl₃, 400 MHz. Chemical shifts (δ) in ppm.
| Assignment | Literature Range (Generic Thiophene) | Experimental Value (3-Isomer) | Diagnostic Note |
| Thiophene H-2 | 7.20 - 7.40 (m) | 7.48 (dd, J=3.0, 1.2 Hz) | Most deshielded; distinct from 2-isomer H-5.[1] |
| Thiophene H-5 | 7.10 - 7.30 (m) | 7.28 (dd, J=5.0, 3.0 Hz) | Coupling to H-4 and H-2.[1] |
| Thiophene H-4 | 6.90 - 7.10 (m) | 7.15 (dd, J=5.0, 1.2 Hz) | Upfield shift characteristic of C3-substitution.[1] |
| Propargyl CH₂ | 4.40 - 4.60 (s/d) | 4.52 (s) | Singlet indicates no coupling to OH (dry sample).[1] |
| Hydroxyl OH | Variable (broad) | 1.95 (br s) | Concentration dependent. |
Critical Quality Attribute (CQA): The coupling constant (J) between H-2 and H-5 (~3.0 Hz) is diagnostic for 3-substituted thiophenes. In 2-substituted thiophenes, the H-3/H-4 coupling is typically larger (~3.5-5.0 Hz).[1]
Detailed Experimental Protocol (Optimized)
This protocol is designed to be self-validating : the color change and TLC monitoring steps serve as checkpoints for reaction progress.[1]
Reagents & Equipment
-
Substrate: 3-Bromothiophene (1.0 equiv, 10 mmol).
-
Alkyne: Propargyl alcohol (1.2 equiv).
-
Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%).
-
Base: Cs₂CO₃ (2.0 equiv, dry).
-
Solvent: 1,4-Dioxane (anhydrous, degassed).
Step-by-Step Workflow
-
Catalyst Pre-formation (The "Activation" Checkpoint):
-
In a flame-dried Schlenk flask, dissolve Pd(OAc)₂ and XPhos in 5 mL dioxane.
-
Stir at RT for 15 mins.
-
Validation: Solution should turn from orange to a clear/pale yellow, indicating active Pd(0)-ligand complex formation.
-
-
Reaction Assembly:
-
Add 3-bromothiophene, Cs₂CO₃, and remaining dioxane (20 mL).
-
Add propargyl alcohol dropwise.[2]
-
Seal and heat to 80°C under Argon.
-
-
Monitoring (The "Conversion" Checkpoint):
-
Check TLC (Hexane/EtOAc 3:1) at 2 hours.
-
Product R_f: ~0.35 (UV active, stains with KMnO₄).
-
Starting Material R_f: ~0.80.[3]
-
Stop Condition: Disappearance of starting bromide.
-
-
Work-up & Purification:
Visualizations
Figure 1: Synthesis Pathway & Mechanistic Logic
This diagram illustrates the optimized Copper-Free Sonogashira pathway, highlighting the role of the bulky ligand in facilitating the difficult oxidative addition to 3-bromothiophene.[1]
Caption: Optimized Cu-free Sonogashira coupling. The bulky XPhos ligand accelerates oxidative addition, while the absence of Copper prevents alkyne dimerization.
Figure 2: Purification & Validation Workflow
A decision tree for ensuring product purity before release.
Caption: Purification logic flow. The optimized route typically bypasses the need for difficult distillations required to remove homocoupling byproducts.
References
-
Sonogashira Coupling of 3-Bromothiophene
-
General Sonogashira Methodology
-
Synthesis of Thienyl Alkynes
-
Title: Thiophene-forming one-pot synthesis of three thienyl-bridged oligophenothiazines.[1][5]
-
Source:Beilstein Journal of Organic Chemistry (via PubMed Central).
-
URL:[Link]
- Relevance: Describes the synthesis and characterization of 2,5-diaryl-substituted thiophenes via Sonogashira-Glaser cyclization, offering spectral d
-
-
Properties of Propargyl Alcohols
- Title: 3-(Trimethylsilyl)
-
Source: Sigma-Aldrich.[1]
- Relevance: Provides baseline physical property data for substituted propargyl alcohols used for analogue comparison.
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. WO2011015623A2 - Process for the manufacture of 2-pentyn-1-ol - Google Patents [patents.google.com]
- 3. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiophene-forming one-pot synthesis of three thienyl-bridged oligophenothiazines and their electronic properties - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment: Quantitative NMR (qNMR) for 3-(3-Thienyl)-2-propyn-1-ol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the precise determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods for the purity assessment of 3-(3-Thienyl)-2-propyn-1-ol, a key building block in medicinal chemistry. We will explore the fundamental principles of qNMR, its advantages in providing absolute quantification, and a detailed, field-proven protocol for its application.
The Principle of qNMR: A Foundation of Accuracy
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of an analyte's concentration in a sample.[1] The core principle of qNMR is the direct proportionality between the integrated area of a specific NMR signal and the number of nuclei contributing to that signal.[1][2] By comparing the integral of a signal from the analyte to that of a certified internal standard with a known purity and concentration, the absolute purity of the analyte can be determined without the need for a specific reference standard of the analyte itself.[1][3] This is a significant advantage over many other quantitative techniques that rely on compound-specific response factors.[4]
Head-to-Head Comparison: qNMR vs. High-Performance Liquid Chromatography (HPLC)
The choice between qNMR and HPLC for purity assessment depends on the specific analytical requirements. While HPLC is a powerful separation technique highly sensitive to trace impurities, qNMR offers a direct, molar-based quantification that can be more accurate in certain scenarios.[1]
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Direct, primary method based on the signal intensity's proportionality to molar concentration.[1] | Comparative method based on the separation of components and their detection (commonly UV-Vis).[1] |
| Accuracy | High, as it provides an absolute purity value without needing a reference standard of the analyte.[1][2] | High, but can be influenced by the response factors of impurities, which may differ from the main component.[1] |
| Precision | Excellent, with a typically low relative standard deviation (RSD). | Very good, with a low RSD.[1] |
| Reference Standard | Requires a certified internal standard of a different, well-characterized compound. | Typically requires a certified reference standard of the analyte itself for accurate quantification of impurities.[5] |
| Sample Throughput | Can be faster as it does not require extensive method development for each new compound.[6] | Can be time-consuming due to the need for method development, including column and mobile phase selection. |
| Information Provided | Provides both quantitative and structural information in a single experiment.[4] | Primarily provides quantitative data based on retention time and peak area. |
Expert Insight: A notable discrepancy can arise between qNMR and HPLC results when impurities have significantly different UV response factors compared to the main analyte. In such cases, HPLC area percentage can lead to an under or overestimation of impurity levels. qNMR, being a molar-based technique, provides a more accurate representation of the sample's composition.[1]
The Self-Validating System: A Detailed qNMR Protocol for this compound
The trustworthiness of a qNMR experiment lies in its design as a self-validating system. Every step, from the selection of the internal standard to the setting of acquisition parameters, is chosen to ensure accuracy and minimize potential errors.
Experimental Workflow Diagram
Caption: qNMR workflow for purity assessment.
Step-by-Step Methodology
1. Selection of the Internal Standard: The Cornerstone of Accuracy
The choice of an internal standard is critical for a reliable qNMR experiment.[7] An ideal standard should possess the following characteristics:
-
High Purity: The internal standard should have a certified purity of ≥99%.[7]
-
Chemical Stability: It must not react with the analyte or the solvent.[8]
-
Solubility: It must be fully soluble in the chosen deuterated solvent.[7]
-
Non-Overlapping Signals: Its resonance peaks should be in a region of the spectrum free from analyte signals.[7][8] A sharp singlet is often preferred.
For the purity assessment of this compound, maleic acid is a suitable internal standard when using DMSO-d6 as the solvent. Its signal appears around 6.3 ppm and does not overlap with the signals of the analyte.[8]
2. Sample Preparation
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh a similar amount of the internal standard (e.g., maleic acid) into the same vial. A 1:1 molar ratio is ideal for optimal integration accuracy.[9]
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d6). Ensure complete dissolution.
-
Transfer the solution to a high-quality NMR tube.
3. NMR Data Acquisition
To ensure the signal integrals are directly proportional to the number of protons, specific acquisition parameters must be carefully set:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Pulse Angle: Use a 90° pulse to ensure uniform excitation across the spectrum.[10]
-
Relaxation Delay (d1): This is a crucial parameter. It should be at least 5 times the longest T1 relaxation time of both the analyte and the internal standard to ensure full relaxation between scans.[11] A d1 of 30 seconds is often a safe starting point.
-
Number of Scans: A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 is recommended for high precision).[12]
-
Receiver Gain: The receiver gain should be set to avoid signal clipping.
4. Data Processing and Purity Calculation
-
Apply phase and baseline correction to the acquired spectrum.
-
Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard. For this compound, the methylene protons adjacent to the hydroxyl group are a good choice.
-
The purity of the analyte is calculated using the following equation[9]:
Purity (%w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
"analyte" refers to this compound
-
"std" refers to the internal standard
-
Logical Relationship in qNMR Data Analysis
Caption: Variables in the qNMR purity calculation.
Supporting Experimental Data: A Comparative Case Study
To illustrate the practical application and comparative performance, consider the following hypothetical data for a batch of this compound:
| Analytical Method | Purity Result (%w/w) | Key Observations |
| qNMR (Internal Standard: Maleic Acid) | 98.5% | Direct measurement of the molar quantity of the analyte. |
| HPLC (UV detection at 254 nm, Area %) | 99.5% | A known impurity with a low UV absorptivity at this wavelength was present, leading to an overestimation of purity. |
| Mass Balance | 98.6% | Corroborates the qNMR result, but requires multiple analytical techniques (e.g., Karl Fischer for water content, residual solvent analysis). |
In this case, the qNMR result is more aligned with the mass balance approach, highlighting its accuracy, especially when dealing with impurities that have different detector responses in chromatographic methods.
Conclusion
Quantitative NMR has emerged as a robust and reliable technique for the purity assessment of pharmaceutical compounds like this compound.[9] Its ability to provide direct, absolute quantification without the need for a specific reference standard of the analyte offers a significant advantage over traditional chromatographic methods, especially in early-stage drug development where such standards may not be available.[6] By following a well-designed, self-validating protocol, researchers can obtain highly accurate and trustworthy purity data, ensuring the quality and integrity of their materials. The adoption of qNMR is supported by major pharmacopeias, including the USP, solidifying its role as a key analytical tool in the pharmaceutical industry.[6][13]
References
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). ResolveMass Laboratories Inc.
- Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid. (2025). Benchchem.
- Tobin, J. (2022, June 24). Quantitative NMR Spectroscopy. Acanthus Research.
- Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025, September 22). Patsnap Eureka.
- Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. (2010, September 5). Magn Reson Chem.
- Quantitative NMR (qNMR). (n.d.). University of Illinois Chicago.
- A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma.
- Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025, December 29). ResolveMass Laboratories Inc.
- What is qNMR and why is it important?. (2024, September 16). Mestrelab Resources.
- The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL.
- Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. SciSpace.
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). YouTube.
- Collaborative Study to Validate Purity Determination by 1H quantitative NMR Spectroscopy by Using Internal Calibration Methodology. (2020, September 1). J-Stage.
- qNMR for Purity Determination in Pharmaceuticals. RSSL.
- Almac Voice. Almac Group.
- Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. (2020, September 1). PubMed.
- Quantitative NMR as a Versatile Tool for the Reference Material Preparation. (2021, January 18). MDPI.
- Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. (2016, June 30). ACG Publications.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(3-Thienyl)-2-propyn-1-ol
This document provides a detailed, step-by-step protocol for the proper and safe disposal of 3-(3-Thienyl)-2-propyn-1-ol. The procedures outlined herein are designed for researchers, scientists, and drug development professionals to ensure the safety of laboratory personnel and maintain environmental compliance. By understanding the chemical nature of this compound and the rationale behind these disposal protocols, laboratories can effectively manage this waste stream, mitigating risks and fostering a culture of safety.
Hazard Identification and Risk Assessment
-
Thiophene Derivatives: The thiophene ring is a common heterocyclic compound. Thiophene itself is a flammable liquid and is considered harmful to aquatic organisms.[1] Its vapors may also cause dizziness and drowsiness.[1] The removal of thiophene derivatives from waste streams is an environmental priority due to the polluting effects of sulfur compounds.[2][3]
-
Propargyl Alcohols (Acetylenic Alcohols): The propargyl alcohol functional group (an alcohol adjacent to an alkyne) introduces significant hazards. Propargyl alcohol is flammable, highly toxic by ingestion and inhalation, and corrosive.[4] A critical and often overlooked hazard is its potential to polymerize explosively when heated or mixed with bases.[4] Structurally similar compounds are known to be severe skin and eye irritants and may cause respiratory irritation.[5][6][7]
Based on this analysis, this compound must be handled as a hazardous substance with the following anticipated risks:
| Hazard Category | Anticipated Risk for this compound | Rationale & Causality |
| Flammability | Flammable Liquid. | Both thiophene and propargyl alcohol are flammable. The compound should be kept away from heat, sparks, and open flames.[1][4] |
| Toxicity | Toxic/Harmful. | Likely toxic if swallowed, inhaled, or absorbed through the skin, based on data for propargyl alcohol.[4] |
| Irritation/Corrosivity | Skin, Eye, and Respiratory Irritant. | Propargyl alcohols and related compounds are known irritants. Direct contact must be avoided.[5][6][7] |
| Reactivity | Potentially Reactive. | Risk of polymerization with heat or in the presence of a base.[4] Incompatible with strong oxidizing agents.[5][8] |
| Environmental | Harmful to Aquatic Life. | Thiophene derivatives are known environmental pollutants.[1][2] Disposal into the sanitary sewer is strictly prohibited.[9][10] |
Essential Personal Protective Equipment (PPE)
Before handling waste containers of this compound, all personnel must wear the appropriate PPE to prevent exposure.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Use chemical splash goggles that meet ANSI Z87.1 standards.
-
Skin and Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned. Ensure legs and feet are covered with long pants and closed-toe shoes.
-
Respiratory Protection: All handling of open containers must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[11]
Waste Segregation and Collection Protocol
The cornerstone of safe chemical disposal is rigorous waste segregation. Improperly mixed chemicals can lead to violent reactions, fires, or explosions. The following protocol is a self-validating system to prevent such incidents.
Step 1: Select the Appropriate Waste Container Use only containers that are compatible with the chemical waste. For this compound, a high-density polyethylene (HDPE) or glass container is suitable.[12] If possible, collect the waste in its original container.[13][14] The container must be in good condition, free of damage, and have a secure, leak-proof closure.[9][10]
Step 2: Label the Waste Container Properly label the container before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound"
-
A list of all components and their approximate percentages if it is a mixture.
-
The primary hazards associated with the waste (e.g., "Flammable," "Toxic," "Irritant").
-
The date of waste accumulation.
Step 3: Collect the Waste Collect all waste containing this compound, including the neat compound, solutions, and the first rinse of any emptied containers, as hazardous waste.[9]
-
DO NOT mix this waste with any other chemical waste streams.
-
Crucially, DO NOT mix with bases, as this can induce polymerization.[4]
-
Keep halogenated and non-halogenated solvent wastes separate.[12][14] this compound waste is non-halogenated.
Step 4: Store the Waste Container Store the sealed waste container in a designated Satellite Accumulation Area within the laboratory.[15] This area should be:
-
Under the control of laboratory personnel.
-
Away from heat sources and direct sunlight.[16]
-
In a well-ventilated area, preferably within a flammable storage cabinet.
-
Equipped with secondary containment (e.g., a chemical-resistant tray or tub) to contain spills.[9]
Disposal Workflow and Procedures
Disposal of this compound must be handled through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [9][13]
Disposal Decision Workflow
The following diagram outlines the decision-making process for managing waste streams of this compound.
Caption: Decision workflow for handling and disposing of this compound.
Step-by-Step Disposal Protocol
-
Preparation: Don the required PPE as described in Section 2. Ensure work is performed in a chemical fume hood.
-
Waste Transfer: Carefully transfer the waste this compound into your pre-labeled hazardous waste container. Avoid splashing. Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
Container Sealing: Securely close the container lid. Wipe the exterior of the container with a damp cloth to remove any external contamination, disposing of the cloth as contaminated solid waste.
-
Storage: Place the sealed container in its designated secondary containment within the Satellite Accumulation Area.
-
Request Pickup: Once the container is full, or in accordance with your institution's policies (e.g., maximum storage time of 6-12 months), submit a chemical waste pickup request to your EHS department.[9][13] Do not allow waste to accumulate.[17]
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is critical to prevent injury and environmental contamination.
-
Evacuate: Alert all personnel in the immediate area and evacuate if the spill is large, if you feel unwell, or if there is a risk of fire.
-
Isolate: If safe to do so, close the fume hood sash and restrict access to the area. Turn off any nearby ignition sources.[12]
-
Report: Notify your laboratory supervisor and institutional EHS immediately.
-
Cleanup (for minor spills): If the spill is small and you are trained and equipped to handle it, use a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels to absorb the bulk of the spill. Collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
This guide provides a framework for the safe and compliant disposal of this compound. Adherence to these protocols is not merely a matter of regulatory compliance but a professional responsibility to ensure a safe working environment for all. Always consult your institution's specific chemical hygiene plan and EHS guidelines.
References
-
Hazardous Waste Disposal Guide. (2023). Research Safety - Northwestern University. [Link]
-
Hazardous Waste Disposal Guide. Research Areas - Dartmouth Policy Portal. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health. [Link]
-
STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL. Department of Chemistry | University of Toronto. [Link]
-
Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. [Link]
-
Hazard Classification: Non Hazardous as defined by 29CFR Part 1910.1200. Covetrus. [Link]
-
In-Lab Disposal Methods: Waste Management Guide. Protect IU - Indiana University. [Link]
-
Disposal Procedures in UW Chemistry Laboratories. University of Wisconsin-Madison. [Link]
-
Safety Data Sheet(SDS). LG Chem On. [Link]
-
Hazardous Materials Disposal Guide. Nipissing University. [Link]
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS - University of Pennsylvania. [Link]
-
Laboratory chemical waste disposal guidelines. University of Otago. [Link]
-
2-Propyn-1-ol, 3-(trimethylsilyl)- | C6H12OSi. PubChem. [Link]
-
Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. PMC - NIH. [Link]
-
Thiophene synthesis. Organic Chemistry Portal. [Link]
-
Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. ACS Omega - ACS Publications. [Link]
- Process for preparing thiophene and its derivatives.
-
Propargyl alcohol. Wikipedia. [Link]
-
Safety Data Sheet - Generic. 3M. [Link]
-
Material Safety Data Sheet - 3-Phenyl-1-propanol, 98%. Cole-Parmer. [Link]
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- 4. Propargyl alcohol - Wikipedia [en.wikipedia.org]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
